molecular formula C89H150N2O8 B11927388 MR-2-93-3

MR-2-93-3

Número de catálogo: B11927388
Peso molecular: 1376.1 g/mol
Clave InChI: XSQVIMUGWPVECK-QEAPGHMNSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MR-2-93-3 is a useful research compound. Its molecular formula is C89H150N2O8 and its molecular weight is 1376.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C89H150N2O8

Peso molecular

1376.1 g/mol

Nombre IUPAC

[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate

InChI

InChI=1S/C89H150N2O8/c1-7-13-17-21-23-25-27-29-31-33-35-37-39-45-51-57-65-74-88(94)98-84(70-61-19-15-9-3)72-63-55-49-43-41-47-53-59-67-82-96-86(92)76-80-91(79-69-78-90(11-5)12-6)81-77-87(93)97-83-68-60-54-48-42-44-50-56-64-73-85(71-62-20-16-10-4)99-89(95)75-66-58-52-46-40-38-36-34-32-30-28-26-24-22-18-14-8-2/h13-14,17-18,23-26,29-32,35-38,45-46,51-52,55-56,63-64,84-85H,7-12,15-16,19-22,27-28,33-34,39-44,47-50,53-54,57-62,65-83H2,1-6H3/b17-13-,18-14-,25-23-,26-24-,31-29-,32-30-,37-35-,38-36-,51-45-,52-46-,63-55-,64-56-

Clave InChI

XSQVIMUGWPVECK-QEAPGHMNSA-N

SMILES isomérico

CCCCCCC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)C/C=C\CCCCCCCCOC(=O)CCN(CCC(=O)OCCCCCCCC/C=C\CC(OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC)CCCCCC)CCCN(CC)CC

SMILES canónico

CCCCCCC(CC=CCCCCCCCCOC(=O)CCN(CCCN(CC)CC)CCC(=O)OCCCCCCCCC=CCC(CCCCCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

Origen del producto

United States

Foundational & Exploratory

The Mechanism of Action of MR-2-93-3: An In-depth Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

MR-2-93-3 is a novel, ester-derived ionizable lipid designed for the formulation of lipid nanoparticles (LNPs) to facilitate the intracellular delivery of polynucleotides, such as messenger RNA (mRNA). This document provides a comprehensive overview of the mechanism of action of this compound, detailing its role in the critical steps of mRNA encapsulation, cellular uptake, and endosomal escape. This guide is intended for researchers, scientists, and drug development professionals engaged in the advancement of nucleic acid-based therapeutics. The content herein synthesizes available data on this compound and the broader class of ionizable lipids, presenting it in a structured format with detailed experimental protocols and visual representations of key processes.

Introduction to Ionizable Lipids in Polynucleotide Delivery

The advent of mRNA-based therapeutics and vaccines has been largely enabled by the development of sophisticated delivery systems, with lipid nanoparticles (LNPs) at the forefront. Ionizable lipids are a critical component of these LNPs, playing a pivotal role in both the encapsulation of negatively charged polynucleotides and their subsequent release into the cytoplasm of target cells. Unlike permanently cationic lipids, which can be associated with toxicity, ionizable lipids possess a unique pH-dependent charge. They are cationic at a low pH, allowing for efficient complexation with nucleic acids during formulation, and transition to a near-neutral state at physiological pH, which reduces toxicity and nonspecific interactions in the systemic circulation. This compound is a recently developed long-chain fatty acid-based ionizable lipid that has demonstrated potential for effective polynucleotide delivery.

Core Mechanism of Action of this compound

The "mechanism of action" of this compound is not that of a traditional pharmacologically active agent but rather describes its function as a key excipient in a drug delivery system. Its action can be dissected into a multi-stage process that ensures the successful delivery of its polynucleotide cargo to the cellular machinery for translation.

Stage 1: Encapsulation of Polynucleotides

The process begins with the formulation of LNPs. This compound, along with other lipid components—typically a phospholipid, cholesterol, and a PEGylated lipid—is dissolved in an organic solvent (e.g., ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the polynucleotide cargo (e.g., mRNA) at an acidic pH.

At this low pH, the amine head group of this compound becomes protonated, conferring a positive charge to the lipid. This positive charge facilitates the electrostatic interaction with the negatively charged phosphate backbone of the mRNA, leading to the condensation of the mRNA and its encapsulation within the forming lipid nanoparticle. The other lipid components co-assemble to form the structural basis of the LNP, with the PEGylated lipid on the surface to provide steric stabilization.

G cluster_formulation LNP Formulation (Acidic pH) mrna mRNA (Negative Charge) lnp LNP-mRNA Complex mrna->lnp Encapsulation mr2933_protonated This compound (Protonated, Positive Charge) mr2933_protonated->lnp Electrostatic Interaction other_lipids Helper Lipids (Phospholipid, Cholesterol, PEG-Lipid) other_lipids->lnp Self-Assembly

LNP Formulation Process at Acidic pH
Stage 2: Systemic Circulation and Cellular Uptake

Following formulation and buffer exchange to a physiological pH (around 7.4), the surface of the LNP becomes nearly neutral as the ionizable lipid deprotonates. This is a critical feature that minimizes nonspecific interactions with blood components and reduces clearance by the reticuloendothelial system, thereby prolonging circulation time.

The LNPs are typically taken up by cells through endocytosis, a process of cellular ingestion where the cell membrane engulfs the nanoparticle to form an endosome.

Stage 3: Endosomal Escape and Cytoplasmic Release

Once inside the endosome, the internal environment begins to acidify, with the pH dropping from early endosomes (pH ~6.5) to late endosomes and lysosomes (pH ~4.5-5.0). This decrease in pH is the trigger for the final and most critical step in the delivery process.

As the endosome acidifies, the amine head group of this compound again becomes protonated. The resulting positive charge on the ionizable lipids within the LNP facilitates interaction with negatively charged lipids on the inner leaflet of the endosomal membrane. This interaction is believed to disrupt the endosomal membrane through one or a combination of proposed mechanisms:

  • Membrane Fusion: The LNP fuses with the endosomal membrane, releasing its contents into the cytoplasm.

  • Pore Formation: The interaction leads to the formation of pores in the endosomal membrane, allowing the mRNA to escape.

  • Inverted Phase Formation: The ionizable lipids induce a change in the lipid organization of the endosomal membrane to a non-bilayer, inverted hexagonal (HII) phase, which destabilizes the membrane and leads to the release of the LNP's cargo.

The successful escape from the endosome is crucial to avoid the degradation of the mRNA by lysosomal enzymes. Once in the cytoplasm, the mRNA is accessible to the ribosomes, which then translate the genetic code into the desired therapeutic protein.

G cluster_cellular_delivery Cellular Delivery and Endosomal Escape lnp_neutral LNP at Physiological pH (Neutral Surface) cell_membrane Cell Membrane lnp_neutral->cell_membrane endocytosis Endocytosis cell_membrane->endocytosis endosome Endosome (Acidifying) endocytosis->endosome mr2933_reprotonated This compound Reprotonation endosome->mr2933_reprotonated Low pH membrane_disruption Endosomal Membrane Disruption mr2933_reprotonated->membrane_disruption Interaction with Endosomal Lipids mrna_release mRNA Release into Cytoplasm membrane_disruption->mrna_release translation Translation by Ribosomes mrna_release->translation protein Therapeutic Protein translation->protein

Cellular Uptake and Endosomal Escape Pathway

Quantitative Data for this compound

Publicly available quantitative data for this compound is currently limited. The primary source of information is the patent application WO2023107648A2. The data presented therein demonstrates the utility of this compound in formulating LNPs for the delivery of human erythropoietin (hEPO) mRNA.

Table 1: Performance Data for this compound from Patent WO2023107648A2

ParameterThis compound LNPDLin-MC3-DMA LNP (Control)
Cargo hEPO mRNAhEPO mRNA
Outcome Metric hEPO Protein SecretionhEPO Protein Secretion
Observation Potent mRNA delivery and protein expressionServes as a benchmark for comparison

Note: Specific quantitative values for hEPO protein secretion are presented graphically in the patent document and are not explicitly tabulated here. The patent indicates that this compound is a "top-performing" lipid in their screening.

Detailed Experimental Protocols

The following are generalized experimental protocols that are standard in the field for the formulation, characterization, and testing of LNPs containing novel ionizable lipids like this compound. These protocols would require optimization for the specific lipid and polynucleotide being used.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of LNPs using a microfluidic device, which allows for rapid and reproducible mixing of the lipid and aqueous phases.

Materials:

  • Ionizable lipid (this compound) stock in ethanol

  • Helper phospholipid (e.g., DSPC) stock in ethanol

  • Cholesterol stock in ethanol

  • PEG-lipid (e.g., DMG-PEG 2000) stock in ethanol

  • mRNA stock in an acidic buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Ethanol (200 proof, RNase-free)

  • Dialysis cassettes (e.g., 10 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4, RNase-free

Procedure:

  • Prepare the lipid mixture in ethanol by combining the ionizable lipid, phospholipid, cholesterol, and PEG-lipid at a desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (ionizable:phospholipid:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the acidic buffer at a concentration suitable for the desired final formulation.

  • Set up the microfluidic mixing device according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

  • Set the flow rate ratio of the aqueous to organic phase (typically 3:1) and the total flow rate.

  • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of the LNPs.

  • Collect the resulting LNP solution.

  • To remove the ethanol and exchange the buffer to a physiological pH, dialyze the LNP solution against sterile PBS (pH 7.4) using a dialysis cassette. Perform two to three buffer exchanges over 12-24 hours.

  • After dialysis, recover the LNP formulation and sterile-filter it through a 0.22 µm syringe filter.

  • Store the final LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

G cluster_workflow LNP Formulation Workflow prepare_lipids Prepare Lipid Mixture in Ethanol microfluidics Microfluidic Mixing prepare_lipids->microfluidics prepare_mrna Prepare mRNA in Acidic Buffer prepare_mrna->microfluidics dialysis Dialysis against PBS (pH 7.4) microfluidics->dialysis filtration Sterile Filtration (0.22 µm) dialysis->filtration storage Storage (4°C or -80°C) filtration->storage

LNP Formulation Experimental Workflow
LNP Characterization

4.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Method: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute a small aliquot of the LNP formulation in PBS.

    • Measure the hydrodynamic diameter and PDI using a DLS instrument.

    • Acceptable LNPs for in vivo use typically have a size between 80-150 nm and a PDI below 0.2.

4.2.2. Zeta Potential Measurement

  • Method: Laser Doppler Velocimetry

  • Procedure:

    • Dilute the LNP formulation in a low ionic strength buffer (e.g., 1 mM KCl).

    • Measure the zeta potential to determine the surface charge of the nanoparticles. The zeta potential should be close to neutral at pH 7.4.

4.2.3. mRNA Encapsulation Efficiency

  • Method: RiboGreen Assay

  • Procedure:

    • Prepare two sets of LNP samples. In one set, add a surfactant (e.g., Triton X-100) to lyse the LNPs and release the encapsulated mRNA. The other set remains intact.

    • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

    • Measure the fluorescence intensity.

    • The encapsulation efficiency is calculated as: ((Fluorescence with Triton X-100) - (Fluorescence without Triton X-100)) / (Fluorescence with Triton X-100) * 100%.

In Vitro Transfection Assay

Materials:

  • Cultured cells (e.g., HEK293T, HeLa)

  • Cell culture medium

  • LNP-mRNA formulation (with mRNA encoding a reporter protein like Luciferase or GFP)

  • Plate reader for fluorescence or luminescence detection

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulation in cell culture medium to achieve the desired final mRNA concentration.

  • Remove the old medium from the cells and add the medium containing the LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assess the expression of the reporter protein. For GFP, this can be done using fluorescence microscopy or flow cytometry. For Luciferase, a luciferase assay system is used to measure the luminescence.

Conclusion

This compound represents a promising addition to the toolkit of ionizable lipids for the delivery of polynucleotide-based therapeutics. Its mechanism of action is intricately linked to its pH-responsive nature, which enables the efficient encapsulation of mRNA and its subsequent release into the cytoplasm of target cells. While specific quantitative data on this compound remains largely proprietary, the established principles of ionizable lipid-mediated delivery provide a strong framework for its development and application. The experimental protocols outlined in this guide offer a starting point for the formulation, characterization, and evaluation of LNP-based delivery systems utilizing this compound and other novel ionizable lipids. Further research and publication of detailed data will be crucial for fully elucidating the potential of this compound in the next generation of genetic medicines.

In-Depth Technical Guide to MR-2-93-3: A Novel Ionizable Lipid for Polynucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MR-2-93-3 is a novel, biodegradable ionizable lipid that has demonstrated significant potential as a key component of lipid nanoparticle (LNP) formulations for the effective in vivo delivery of polynucleotides, such as messenger RNA (mRNA). This technical guide provides a comprehensive overview of the discovery, synthesis, and core functionalities of this compound. Detailed experimental protocols, quantitative performance data, and visual representations of its mechanism of action are presented to support researchers and professionals in the field of drug delivery and development.

Discovery and Rationale

This compound was identified as a top-performing ester-derived novel ionizable lipid for the delivery of mRNA. The discovery is detailed in the patent document WO2023107648A2, which describes the synthesis and screening of a library of biodegradable lipids. The rationale behind the design of this compound and similar ionizable lipids is to create delivery vehicles that are stable in circulation but can efficiently release their polynucleotide cargo into the cytoplasm of target cells following endocytosis. The biodegradability of the lipid is a key feature, aiming to reduce potential long-term toxicity associated with lipid accumulation.

Physicochemical Properties

While specific quantitative data for the physicochemical properties of this compound formulated nanoparticles are not publicly available in extensive detail, the general characteristics of such LNPs are crucial for their function. These properties are typically assessed during the formulation development.

PropertyTypical Range/ValueSignificance
Size (Hydrodynamic Diameter) 80 - 150 nmInfluences biodistribution, cellular uptake, and clearance. Sizes in this range are optimal for avoiding rapid renal clearance and for passive targeting to certain tissues like the liver.
Polydispersity Index (PDI) < 0.2A measure of the size distribution of the nanoparticles. A lower PDI indicates a more monodisperse and uniform population of LNPs, which is desirable for consistent performance and regulatory approval.
Zeta Potential Near-neutral at physiological pHThe surface charge of the LNPs. A near-neutral charge at pH 7.4 minimizes non-specific interactions with blood components and reduces toxicity. The charge becomes positive in the acidic environment of the endosome, facilitating endosomal escape.
Encapsulation Efficiency > 90%The percentage of the polynucleotide cargo that is successfully encapsulated within the LNPs. High encapsulation efficiency is critical for maximizing the therapeutic dose and ensuring product consistency.

Synthesis of this compound

The synthesis of this compound is described as part of a broader library of ester-derived ionizable lipids in patent WO2023107648A2. The chemical name for a compound identified as this compound is Di((Z)-non-2-en-1-yl) 9-((4-(dimethylamino)butanoyl)oxy)heptadecanedioate. The synthesis generally involves the reaction of a diol with an activated carboxylic acid.

Experimental Protocol: Synthesis of this compound

This is a representative protocol based on the general synthesis schemes for similar compounds described in the patent literature. The exact, detailed protocol for this compound from the source patent is not publicly available.

Materials:

  • Heptadecanedioic acid

  • (Z)-non-2-en-1-ol

  • 4-(dimethylamino)butanoic acid

  • Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM) or other suitable solvent

  • Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography).

Procedure:

  • Esterification of Heptadecanedioic Acid: Heptadecanedioic acid is reacted with two equivalents of (Z)-non-2-en-1-ol in the presence of a coupling agent like DCC and a catalyst such as DMAP in an anhydrous solvent like DCM. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Workup and Purification: The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography to yield the di-ester intermediate.

  • Introduction of the Amino Group: The purified di-ester is then reacted with 4-(dimethylamino)butanoic acid at the central hydroxyl group (if the starting material was a 9-hydroxyheptadecanedioic acid derivative) using similar coupling conditions as in step 1.

  • Final Workup and Purification: A similar workup and purification procedure as in step 2 is followed to isolate the final product, this compound. The structure and purity of the final compound are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vivo Performance: mRNA Delivery

The efficacy of this compound in delivering mRNA in vivo has been evaluated using luciferase as a reporter gene. Lipid nanoparticles containing mRNA encoding for luciferase were administered to animals, and the expression of the reporter protein was quantified.

In Vivo Luciferase Expression Data

The following table summarizes the in vivo luciferase expression data presented in patent WO2023107648A2, comparing this compound with other ionizable lipids.

Ionizable LipidRoute of AdministrationDose (mg/kg)Peak Luciferase Expression (Total Flux, p/s)Time to Peak Expression (hours)
This compound Intravenous0.5~1 x 10¹⁰6
MR-1-178-4Intravenous0.5~1 x 10¹⁰6
MR-1-178-5Intravenous0.5~5 x 10⁹6
MC3Intravenous0.5~1 x 10⁹6

Data are approximate values interpreted from the graphical data in patent WO2023107648A2.

Experimental Protocol: In Vivo mRNA Delivery and Luciferase Assay

1. Lipid Nanoparticle (LNP) Formulation:

  • The ionizable lipid (this compound), a phospholipid (e.g., DOPE), cholesterol, and a PEG-lipid are dissolved in ethanol at a specific molar ratio.

  • The mRNA encoding firefly luciferase is dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

  • The ethanolic lipid solution is rapidly mixed with the aqueous mRNA solution using a microfluidic mixing device. This process leads to the self-assembly of LNPs with the mRNA encapsulated inside.

  • The resulting LNP suspension is then dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

2. Animal Studies:

  • The LNP-mRNA formulation is administered to mice (e.g., C57BL/6) via intravenous injection.

  • At various time points post-injection (e.g., 2, 6, 24, 48 hours), the mice are anesthetized.

3. Luciferase Assay:

  • A solution of D-luciferin, the substrate for firefly luciferase, is administered to the anesthetized mice (e.g., via intraperitoneal injection).

  • After a short incubation period to allow for substrate distribution, the mice are imaged using an in vivo imaging system (IVIS) equipped with a sensitive CCD camera to detect the bioluminescence produced by the luciferase reaction.

  • The light output is quantified as total flux (photons/second) from a defined region of interest (e.g., the liver, a primary target for LNP accumulation).

Mechanism of Action and Signaling Pathway

The mechanism of action for this compound-containing LNPs follows the established pathway for ionizable lipid-based mRNA delivery systems.

mRNA_Delivery_Pathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cell LNP LNP with this compound (pH 7.4, Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome (pH ~5.5, this compound Protonated) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Membrane Destabilization mRNA mRNA Endosomal_Escape->mRNA mRNA Release into Cytoplasm Ribosome Ribosome Protein Translated Protein (e.g., Luciferase) Ribosome->Protein mRNA->Ribosome Translation

Caption: mRNA delivery pathway of an this compound formulated LNP.

The process begins with the LNP, which is near-neutrally charged at physiological pH, circulating in the bloodstream. Upon reaching a target cell, the LNP is taken up via endocytosis. As the endosome matures, its internal pH drops. The tertiary amine in the headgroup of this compound becomes protonated in this acidic environment, leading to a net positive charge on the lipid. This charged lipid then interacts with the negatively charged lipids of the endosomal membrane, disrupting the membrane and allowing the encapsulated mRNA to escape into the cytoplasm. Once in the cytoplasm, the mRNA is translated by the cell's ribosomes, leading to the production of the encoded protein.

Experimental Workflow

The overall workflow for the discovery, formulation, and evaluation of this compound is a multi-step process.

Experimental_Workflow A Synthesis of This compound B LNP Formulation A->B Ionizable Lipid Component C Physicochemical Characterization B->C Size, PDI, Zeta Potential, Encapsulation Efficiency D In Vivo Administration (e.g., Mouse Model) B->D Formulated LNP-mRNA E Bioluminescence Imaging (IVIS) D->E Luciferin Substrate G Toxicity Assessment (Optional) D->G Monitor Animal Health F Data Analysis E->F Quantification of Protein Expression H H F->H Efficacy Evaluation G->H Safety Profile

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for polynucleotide delivery. Its biodegradable nature and high in vivo transfection efficiency make it a promising candidate for the development of next-generation mRNA-based therapeutics and vaccines. This technical guide provides a foundational understanding of this compound, offering researchers and drug development professionals the necessary information to explore its potential in their own applications. Further studies are warranted to fully characterize its long-term safety profile and to explore its efficacy in delivering other types of polynucleotides and in various disease models.

An In-depth Technical Guide to the Ionizable Lipid MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early studies on MR-2-93-3, a novel ionizable lipid. This compound has been identified as a long-chain fatty acid derivative with significant potential for the delivery of polynucleotides, such as messenger RNA (mRNA). This document summarizes the available quantitative data, details experimental protocols for its synthesis and evaluation, and visualizes key experimental workflows.

Quantitative Data Summary

The following table summarizes the key quantitative information available from early studies of this compound.

ParameterValue/DescriptionSource
Chemical Class Long-chain fatty acid, Ester-derived ionizable lipid[1][2][3][4]
CAS Number 2941228-90-4[3]
Application Delivery of polynucleotides (e.g., mRNA)[1][2][4]
Performance Identified as a top-performing ionizable lipid for mRNA delivery in ALI cultures.[1]

Experimental Protocols

The foundational methods for the synthesis and application of this compound are detailed in patent literature. The following protocols are based on these early descriptions.

Synthesis of this compound

The synthesis of this compound is part of a broader strategy for creating novel biodegradable ionizable lipids derived from methyl ricinoleate or methyl 12-hydroxystearate. The general approach involves the synthesis of ester, carbonate, and carbamate derivatives. While the precise, step-by-step synthesis of this compound is proprietary and detailed within the patent, the overarching methodology involves the chemical modification of a long-chain fatty acid backbone to incorporate an ionizable head group. This process is designed to yield a lipid that can be efficiently formulated into lipid nanoparticles (LNPs) for nucleic acid delivery.

Formation of Lipid Nanoparticles (LNPs) for mRNA Delivery

The utility of this compound is realized through its formulation into LNPs for the encapsulation and delivery of mRNA. The general protocol for LNP formation is as follows:

  • Component Preparation : A lipid mixture is prepared, including the ionizable lipid (this compound), helper lipids (such as cholesterol and DSPC), and a PEGylated lipid. The lipids are dissolved in an organic solvent (e.g., ethanol). The mRNA is diluted in an aqueous buffer (e.g., citrate buffer).

  • Microfluidic Mixing : The lipid solution and the mRNA solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of the lipids around the mRNA, forming the LNPs.

  • Purification and Concentration : The resulting LNP suspension is purified and concentrated using techniques such as tangential flow filtration (TFF) to remove the organic solvent and any unencapsulated mRNA.

  • Characterization : The LNPs are characterized for size, polydispersity, encapsulation efficiency, and mRNA integrity.

In Vitro Evaluation of mRNA Delivery

The efficacy of this compound-containing LNPs for mRNA delivery was assessed in vitro, for example, in Air-Liquid Interface (ALI) cultures.

  • Cell Culture : Human bronchial epithelial cells are cultured at an air-liquid interface to form a differentiated mucociliary epithelium.

  • LNP Treatment : The cells are treated with LNPs containing a reporter mRNA (e.g., luciferase).

  • Luciferase Assay : After a suitable incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The light output is proportional to the amount of protein translated from the delivered mRNA.

  • Data Analysis : Luciferase expression is quantified and compared across different LNP formulations to determine the relative delivery efficiency.

Visualizations

Experimental Workflow for LNP Formulation and In Vitro Testing

The following diagram illustrates the general workflow for formulating this compound into lipid nanoparticles and subsequently testing their efficacy for mRNA delivery in an in vitro cell culture model.

G cluster_formulation LNP Formulation cluster_testing In Vitro Testing Lipid Mix (this compound, helpers) Lipid Mix (this compound, helpers) Microfluidic Mixing Microfluidic Mixing Lipid Mix (this compound, helpers)->Microfluidic Mixing mRNA in Buffer mRNA in Buffer mRNA in Buffer->Microfluidic Mixing Purification (TFF) Purification (TFF) Microfluidic Mixing->Purification (TFF) Characterized LNPs Characterized LNPs Purification (TFF)->Characterized LNPs LNP Treatment LNP Treatment Characterized LNPs->LNP Treatment ALI Cell Culture ALI Cell Culture ALI Cell Culture->LNP Treatment Incubation Incubation LNP Treatment->Incubation Luciferase Assay Luciferase Assay Incubation->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis

Caption: Workflow for LNP formulation with this compound and in vitro mRNA delivery testing.

References

Unraveling "MR-2-93-3": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the basic properties and characteristics of "MR-2-93-3" have revealed a significant discrepancy between the requested subject matter and publicly available information. The identifier "this compound" does not correspond to a known chemical compound, biological molecule, or any other scientific entity amenable to the in-depth technical guide requested by researchers, scientists, and drug development professionals.

Instead, extensive searches consistently associate "this compound" with the 1993 Toyota MR2 , a mid-engine, rear-wheel-drive sports car. This vehicle, particularly from the 1993 model year, is well-documented in automotive literature and consumer reviews.

The core requirements of the original request—including quantitative data on biophysical properties, detailed experimental protocols for in vitro and in vivo studies, and diagrams of signaling pathways—cannot be fulfilled as they are not applicable to an automobile.

It is highly probable that the provided identifier, "this compound," is either incorrect or refers to a proprietary internal code not in the public domain. Without a valid and recognized scientific identifier, it is impossible to generate the requested technical guide.

We advise the intended audience to verify the correct nomenclature or designation of the compound or molecule of interest to enable a relevant and accurate scientific investigation.

potential research areas for MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of publicly available scientific and technical databases reveals no specific compound designated "MR-2-93-3." Initial searches for this identifier predominantly returned information related to the 1993 Toyota MR2 automobile, indicating that "this compound" is not a recognized nomenclature for a chemical entity in the public domain.

Subsequent, more targeted searches for the mechanism of action, synthesis, in vivo studies, clinical trials, or associated signaling pathways for a compound named "this compound" also yielded no relevant results. This suggests that the provided identifier may be an internal project code, a typographical error, or a compound that has not yet been disclosed in publicly accessible literature.

Without a verifiable chemical structure, biological target, or any associated research data, it is not possible to provide a technical guide on potential research areas, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.

To proceed with this inquiry, it is essential that the user verify the correct and complete name or designation of the compound of interest. Alternative identifiers such as a CAS number, IUPAC name, or reference to a relevant patent or publication would be necessary to conduct a meaningful and accurate scientific assessment.

In-depth Technical Guide: MR-2-93-3 Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MR-2-93-3 is an ester-derived, ionizable lipid that has demonstrated high efficacy in the delivery of messenger RNA (mRNA). As a key component of lipid nanoparticle (LNP) formulations, this compound and its structural analogs are critical for the advancement of mRNA-based therapeutics and vaccines. This guide provides a comprehensive overview of the synthesis, mechanism of action, and experimental evaluation of this compound and its derivatives. It is intended to serve as a technical resource for researchers and professionals involved in the development of next-generation drug delivery systems.

Introduction to this compound and Ionizable Lipids

Ionizable lipids are a class of cationic lipids that are essential for the effective in vivo delivery of nucleic acid therapeutics, particularly mRNA. Their unique characteristic is a pKa value that allows them to be positively charged at a low pH, facilitating the encapsulation of negatively charged mRNA, and neutral at physiological pH, which reduces toxicity and improves stability in circulation. This compound has been identified as a top-performing ester-derived novel ionizable lipid. Its biodegradable nature, due to the presence of ester bonds, is a key feature that enhances its biocompatibility and reduces potential long-term toxicity.

Structural Analogs and Derivatives of this compound

The development of structural analogs and derivatives of this compound is a crucial area of research aimed at optimizing delivery efficiency, enhancing biodegradability, and minimizing immunogenicity. Key analogs include MR-1-178-4 and MR-1-178-5, which share a similar ester-based core structure. The diversification of these structures is typically achieved through modifications of the amine headgroup and the lipid tails.

A combinatorial approach to synthesis, often employing a structural library of various amines and lipid tails (such as carbonate lipid tails), allows for the rapid generation and screening of a wide range of analogs. This high-throughput screening is instrumental in identifying structure-activity relationships that govern the efficacy of mRNA delivery.

Synthesis of Ester-Derived Ionizable Lipids

The synthesis of this compound and its analogs generally involves a multi-step process. A common strategy is the esterification of a hydroxyl-containing lipid precursor with an appropriate amine-containing headgroup.

General Synthesis Workflow

Caption: General workflow for the synthesis of ester-derived ionizable lipids.

Mechanism of Action: mRNA Delivery via Lipid Nanoparticles

The delivery of mRNA using ionizable lipids like this compound is a complex, multi-stage process that relies on the formation of Lipid Nanoparticles (LNPs).

Signaling Pathway of LNP-mediated mRNA Delivery

LNP_Delivery_Pathway cluster_extracellular Extracellular Space cluster_cellular Cellular Environment LNP Lipid Nanoparticle (LNP) with encapsulated mRNA Endocytosis Cellular Uptake (Endocytosis) LNP->Endocytosis 1. Binding & Internalization Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome 2. Formation of Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape 3. pH-mediated Destabilization Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm 4. mRNA Release Translation mRNA Translation (Ribosomes) Cytoplasm->Translation Protein Protein Expression Translation->Protein

Caption: Signaling pathway of LNP-mediated mRNA delivery into a target cell.

  • Encapsulation: At a low pH, the ionizable lipid is positively charged and electrostatically interacts with the negatively charged mRNA, leading to the formation of the LNP core.

  • Cellular Uptake: LNPs are taken up by target cells through endocytosis.

  • Endosomal Escape: Inside the endosome, the acidic environment leads to the protonation of the ionizable lipid's amine headgroup. This positive charge is thought to disrupt the endosomal membrane, facilitating the release of the mRNA into the cytoplasm.

  • Translation: Once in the cytoplasm, the mRNA is translated by the cellular machinery (ribosomes) to produce the desired protein.

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation

A common method for LNP formulation is through microfluidic mixing.

Materials:

  • Ionizable lipid (e.g., this compound) dissolved in ethanol.

  • Helper lipids (e.g., DSPC, cholesterol) dissolved in ethanol.

  • PEG-lipid (e.g., DMG-PEG2000) dissolved in ethanol.

  • mRNA dissolved in a low pH buffer (e.g., citrate buffer, pH 4.0).

Protocol:

  • Prepare the lipid mixture in ethanol at the desired molar ratios (e.g., 50:10:38.5:1.5 of ionizable lipid:DSPC:cholesterol:PEG-lipid).

  • Prepare the mRNA solution in the aqueous buffer.

  • Use a microfluidic mixing device to rapidly combine the lipid-ethanol solution with the mRNA-aqueous solution at a specific flow rate ratio (e.g., 1:3).

  • The rapid mixing leads to the self-assembly of LNPs with encapsulated mRNA.

  • Dialyze the resulting LNP solution against a neutral pH buffer (e.g., PBS) to remove ethanol and raise the pH.

  • Sterile filter the final LNP formulation.

In Vitro Transfection Assay

This assay is used to evaluate the efficiency of mRNA delivery and subsequent protein expression in a cell culture model.

Materials:

  • Target cell line (e.g., HeLa, HEK293).

  • LNP-encapsulated reporter mRNA (e.g., encoding Luciferase or Green Fluorescent Protein).

  • Cell culture medium and supplements.

  • Assay-specific reagents (e.g., luciferase substrate, flow cytometer).

Protocol:

  • Seed the target cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulation in cell culture medium to the desired concentration.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • For luciferase reporter assays, lyse the cells and measure the luminescence using a luminometer.

  • For GFP reporter assays, analyze the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.

Experimental Workflow for In Vitro Screening

Caption: A typical experimental workflow for the in vitro screening of novel ionizable lipids.

Quantitative Data Summary

The performance of this compound and its analogs is typically evaluated based on several quantitative parameters. The following tables provide a template for summarizing such data.

Table 1: Physicochemical Properties of LNPs

Lipid MoietyMolar Ratio (Lipid:DSPC:Chol:PEG)Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
This compound50:10:38.5:1.5
MR-1-178-450:10:38.5:1.5
MR-1-178-550:10:38.5:1.5

Table 2: In Vitro mRNA Delivery Efficiency

Lipid MoietyCell LinemRNA Dose (ng/well)Protein Expression (Relative Light Units)
This compoundHeLa100
MR-1-178-4HeLa100
MR-1-178-5HeLa100
Control (e.g., Lipofectamine)HeLa100

Conclusion and Future Directions

This compound and its structural analogs represent a promising class of ionizable lipids for the clinical translation of mRNA therapeutics. The ongoing research in this field focuses on further refining the lipid structure to achieve even higher delivery efficiency, improved safety profiles, and tissue-specific targeting. The methodologies and data presented in this guide provide a foundation for researchers to build upon in the quest for novel and more effective mRNA delivery vehicles.

Unraveling MR-2-93-3: A Novel Lipid for Polynucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

While in-depth theoretical studies and detailed experimental protocols for MR-2-93-3 are not extensively available in the public domain, this guide synthesizes the current understanding of this novel compound for researchers, scientists, and drug development professionals. This compound, also known as RML-1, is identified as a long-chain fatty acid and a key component in the delivery of polynucleotides.

This compound is classified as an ester-derived, ionizable lipid.[1] Its primary application lies in the formulation of lipid nanoparticles (LNPs) designed to encapsulate and transport polynucleic acids, such as mRNA, into cells. The CAS number for this compound is 2941228-90-4.[2]

Core Function and Application

The principal role of this compound is to serve as a cationic lipid in lipid nanoparticle formulations.[2][3][4][5][6][7] These nanoparticles are essential for protecting the polynucleotide cargo from degradation and facilitating its entry into target cells. The ionizable nature of this compound is a critical feature. At a low pH, the lipid is positively charged, which promotes the encapsulation of the negatively charged polynucleotide backbone. Upon entering the physiological environment with a neutral pH, the lipid's charge is reduced, which is thought to aid in the release of the polynucleotide into the cytoplasm of the cell.

A patent has been filed that includes this compound as one of the novel biodegradable ionizable lipids derived from methyl ricinoleate or methyl 12-hydroxystearate.[1] This suggests a focus on creating delivery vehicles that are not only effective but also have a favorable safety profile through biodegradation. The patent documentation showcases the structure of this compound and its performance in mRNA delivery, highlighting its potential in therapeutic and vaccine development.[1]

Current Status of Theoretical Studies

As of this writing, comprehensive theoretical studies, including computational chemistry, molecular modeling, and detailed mechanistic analyses of this compound's interaction with cellular membranes and endosomal escape pathways, are not publicly available. Such studies would provide valuable insights into:

  • The precise molecular dynamics of LNP formation with this compound.

  • Quantum mechanical calculations to understand the electronic structure and reactivity of the lipid.

  • Simulations of the interaction between this compound-containing LNPs and lipid bilayers to model membrane fusion and cargo release.

The absence of this information in scientific literature indicates that such research may be proprietary or in early stages of development.

Experimental Protocols and Data

Detailed experimental protocols for the synthesis of this compound or its specific use in LNP formulations are not described in peer-reviewed journals. The available information is primarily from vendor websites and patent applications, which do not typically provide the level of detail required for replication in a research setting.[1][2][3][5]

Quantitative Data:

Publicly accessible quantitative data, such as binding affinities, pKa values, or specific in vivo efficacy data, are limited. The patent literature may contain some performance data in the context of specific experiments, such as luciferase mRNA delivery, but a comprehensive dataset for comparative analysis is not available.[1]

Signaling Pathways and Visualization

There is no information available to suggest that this compound directly interacts with or modulates specific signaling pathways. Its function is understood to be that of a delivery vehicle, facilitating the introduction of a therapeutically active polynucleotide into a cell. The subsequent biological effects would be dependent on the translated protein from the delivered mRNA, which in turn might influence various signaling pathways.

Due to the lack of information on any associated signaling pathways or detailed experimental workflows, a Graphviz diagram cannot be generated at this time.

References

Unveiling the Therapeutic Potential of Majonoside R2 (MR-2-93-3): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the preliminary data on Majonoside R2 (MR-2-93-3), a significant ocotillol-type saponin isolated from Vietnamese ginseng (Panax vietnamensis). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties and therapeutic potential of this natural compound.

Majonoside R2 (MR2) has demonstrated a range of promising biological activities, including hepatoprotective, anti-cancer, neuroprotective, and anti-stress effects. This whitepaper will delve into the quantitative data from preclinical studies, detail the experimental methodologies employed, and visualize the key signaling pathways and experimental workflows.

Chemical and Physical Properties

Majonoside R2 is a tetracyclic triterpenoid saponin. Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₄₁H₇₀O₁₄
Molecular Weight ~787.0 g/mol
CAS Number 81534-63-6
Type Ocotillol-type saponin

Pharmacological Activities: Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and in vitro studies on the pharmacological effects of Majonoside R2.

Table 1: Hepatoprotective Effects of Majonoside R2

In vivo study using a D-galactosamine (D-GalN)/lipopolysaccharide (LPS)-induced fulminant hepatitis model in mice.

Treatment GroupDose (mg/kg, i.p.)Serum GPT (IU/L)Serum GOT (IU/L)Serum TNF-α (pg/mL)
Normal-37.0 ± 9.958.4 ± 10.1Not Reported
D-GalN/LPS Control-3344.6 ± 298.71712.5 ± 127.8Significantly Elevated
MR2 + D-GalN/LPS10Significantly LoweredSignificantly LoweredNot Reported
MR2 + D-GalN/LPS50Significantly LoweredSignificantly LoweredSignificantly Inhibited
Silymarin + D-GalN/LPS100 (p.o.)Significantly LoweredSignificantly LoweredNot Reported

In vitro study on D-GalN/TNF-α-induced cell death in primary cultured mouse hepatocytes.

TreatmentConcentration (µM)Cell Viability (%)
Control-100
D-GalN/TNF-α-45.2 ± 2.2
MR2 + D-GalN/TNF-α50Significantly Protected
MR2 + D-GalN/TNF-α100Significantly Protected
MR2 + D-GalN/TNF-α200Significantly Protected
Table 2: Neuroprotective Effects of Majonoside R2

In vitro study using SH-SY5Y human neuroblastoma cells.

ParameterModelMR2 Concentration (µM)Effect
CytotoxicitySH-SY5Y cells1, 5, 10, 25, 50, 100Determination of non-toxic range
NeuroprotectionMPP+ (1 mM) induced toxicityNon-toxic concentrationsAssessed for cell viability

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

D-GalN/LPS-Induced Fulminant Hepatitis in Mice

This in vivo model is used to evaluate the hepatoprotective activity of Majonoside R2 against acute liver failure.

Animals: Male BALB/c mice are used.

Treatment Protocol:

  • Majonoside R2 is administered intraperitoneally (i.p.) at doses of 10 and 50 mg/kg.

  • The administration is performed at 12 hours and 1 hour before the induction of hepatitis.

  • Liver injury is induced by an i.p. injection of D-galactosamine (700 mg/kg) and lipopolysaccharide (5 µg/kg).

  • A positive control group receives silymarin (100 mg/kg) orally.

Assessment:

  • Serum levels of glutamic-pyruvic transaminase (GPT) and glutamic-oxaloacetic transaminase (GOT) are measured to assess liver damage.

  • Serum levels of tumor necrosis factor-alpha (TNF-α) are quantified to evaluate the inflammatory response.

  • Liver tissue is collected for histopathological analysis.

In Vitro Hepatocyte Protection Assay

This assay assesses the direct protective effects of Majonoside R2 on liver cells.

Cell Culture:

  • Primary hepatocytes are isolated from mice and cultured in William's E medium.

Treatment Protocol:

  • Hepatocytes are pre-incubated with various concentrations of Majonoside R2 (e.g., 50, 100, 200 µM) for 2 hours.

  • Apoptosis is induced by adding D-galactosamine (1 mM) and TNF-α (100 ng/ml).

  • Cells are incubated for 18 hours.

Assessment:

  • Cell viability is measured using an MTT assay.

  • DNA fragmentation analysis is performed to confirm apoptosis by observing the characteristic ladder pattern on an agarose gel.

Neuroprotection Assay in SH-SY5Y Cells

This in vitro model is used to investigate the neuroprotective effects of Majonoside R2.

Cell Culture and Differentiation:

  • SH-SY5Y human neuroblastoma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • For differentiation, cells are seeded and after 24 hours, the medium is replaced with DMEM containing 1% FBS and 10 µM retinoic acid. Cells are differentiated for 5-7 days.

Cytotoxicity Assessment:

  • Differentiated SH-SY5Y cells are treated with various concentrations of Majonoside R2 (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

  • Cell viability is assessed using an MTT assay to determine the non-toxic concentration range.

Neuroprotection Protocol (MPP+ Model):

  • Differentiated SH-SY5Y cells are pre-treated with non-toxic concentrations of Majonoside R2 for 2 hours.

  • Neurotoxicity is induced by adding MPP+ to a final concentration of 1 mM.

  • Cells are incubated for 24 hours.

  • Cell viability and other neuroprotective parameters are assessed.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of Majonoside R2.

Signaling Pathway Diagrams

Hepatoprotective_Mechanism LPS LPS Macrophage Activated Macrophage LPS->Macrophage TNFa_prod TNF-α Production Macrophage->TNFa_prod TNFa TNF-α MR2_inhibit1 Majonoside R2 MR2_inhibit1->TNFa_prod Inhibits Hepatocyte Hepatocyte TNFa->Hepatocyte Apoptosis Apoptosis Hepatocyte->Apoptosis MR2_inhibit2 Majonoside R2 MR2_inhibit2->Apoptosis Inhibits

Caption: Hepatoprotective mechanism of Majonoside R2.

Anti_Stress_Mechanism MR2 Majonoside R2 GABA_A_Receptor GABA-A Receptor MR2->GABA_A_Receptor Positive Allosteric Modulation GABAergic_Inhibition Enhanced GABAergic Inhibition GABA_A_Receptor->GABAergic_Inhibition CNS Central Nervous System Anti_Stress_Effect Anti-Stress & Sleep-Promoting Effects CNS->Anti_Stress_Effect Hepatoprotective_Assay_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Assay animal_prep Male BALB/c Mice mr2_admin_iv Administer MR2 (i.p.) (10 & 50 mg/kg) animal_prep->mr2_admin_iv induction_iv Induce Hepatitis (D-GalN/LPS) mr2_admin_iv->induction_iv analysis_iv Serum & Histopathological Analysis induction_iv->analysis_iv cell_culture Primary Mouse Hepatocytes mr2_preinc Pre-incubate with MR2 (50, 100, 200 µM) cell_culture->mr2_preinc induction_it Induce Apoptosis (D-GalN/TNF-α) mr2_preinc->induction_it analysis_it Cell Viability (MTT) & DNA Fragmentation induction_it->analysis_it

Unpublished Findings on MR-2-93-3: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific and medical databases, no unpublished findings, preclinical data, clinical trial results, or specific mechanism of action have been identified for a compound designated as "MR-2-93-3." The identifier "this compound" does not correspond to any known drug, biologic, or research compound within the accessible scientific literature.

Initial searches for "this compound" predominantly returned information related to the 1993 Toyota MR2 sports car, indicating that this identifier is not uniquely associated with a therapeutic agent in the public domain. Further targeted searches for "this compound" in conjunction with terms such as "unpublished research," "mechanism of action," "preclinical data," and "signaling pathway" did not yield any relevant results.

It is possible that "this compound" is an internal, proprietary designation for a compound that has not yet been disclosed publicly. In such cases, information would be limited to the developing organization and its collaborators. Without any publicly available data, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create visualizations of signaling pathways as requested.

For researchers, scientists, and drug development professionals interested in a specific therapeutic area or mechanism of action, it is recommended to search for information using more established nomenclature, such as the formal chemical name of a compound, its international nonproprietary name (INN), or by targeting specific biological pathways or protein targets of interest.

Methodological & Application

Unraveling the Cellular Impact of MR-2-93-3: Application Notes and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The following document provides detailed application notes and experimental protocols for the investigation of the compound designated MR-2-93-3 in a cell culture setting. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to understand and evaluate the cellular and molecular effects of this compound. The protocols outlined herein cover essential techniques for assessing cell viability, and provide a foundational framework for more in-depth mechanistic studies.

Application Notes

General Handling and Storage: this compound should be handled in a laboratory setting with appropriate personal protective equipment. For long-term storage, it is recommended to keep the compound at -20°C. Stock solutions can be prepared in a suitable solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Final concentrations of DMSO in cell culture media should be kept below 0.1% to minimize solvent-induced cytotoxicity.

Cell Line Selection: The choice of cell line for studying this compound will depend on the specific research question. It is advisable to screen a panel of cell lines from different tissue origins to identify those most sensitive to the compound.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[1][2]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

Quantitative Data Summary:

Concentration of this compound% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
Concentration 1To be determined
Concentration 2To be determined
Concentration 3To be determined
Concentration 4To be determined

Visualizations

Experimental Workflow for Cell Viability Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate adhere Allow cells to adhere overnight seed_cells->adhere prepare_compound Prepare this compound dilutions adhere->prepare_compound treat_cells Treat cells with this compound prepare_compound->treat_cells incubate_treatment Incubate for desired duration treat_cells->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt dissolve Dissolve formazan with DMSO incubate_mtt->dissolve read_absorbance Measure absorbance at 570 nm dissolve->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability G MR2933 This compound Receptor Cell Surface Receptor MR2933->Receptor Inhibits Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes

References

Application Notes and Protocols for MR-2-93-3 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A thorough investigation has revealed no publicly available scientific literature or data corresponding to a research compound designated "MR-2-93-3." Search results consistently and exclusively identify "this compound" as a model number for the 1993 Toyota MR2 automobile.

This indicates that "this compound" is not a recognized name for a chemical compound, drug, or other agent used in biomedical research, and therefore no information exists on its use in animal models. It is possible that "this compound" is an internal, unpublished code for a compound, or that the designation provided is incorrect.

Consequently, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, cannot be generated.

We advise researchers, scientists, and drug development professionals to:

  • Verify the compound identifier: Please ensure that "this compound" is the correct and complete designation for the compound of interest. There may be a typographical error, or a different public name may be associated with this internal code.

  • Consult internal documentation: If this is an internal compound, please refer to your organization's internal documentation, such as synthesis records, preliminary screening data, and preclinical development plans.

  • Contact the source of the compound: The provider or collaborator who supplied the compound should be able to furnish the necessary information regarding its identity, properties, and any existing research data.

Without a valid and recognized compound name, it is impossible to provide the specific, detailed, and accurate scientific information requested. We are committed to providing precise and helpful information, and we would be pleased to assist further once a correct compound identifier is provided.

MR-2-93-3 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Findings

A comprehensive search of publicly available scientific literature and databases was conducted to gather information on the dosage and administration guidelines for a compound designated as "MR-2-93-3." The search terms included "this compound dosage and administration guidelines," "this compound in vitro studies," "this compound in vivo studies," "this compound mechanism of action," and "this compound experimental protocols."

The search results did not yield any relevant information pertaining to a chemical or biological agent with the identifier "this compound." The query predominantly returned results related to the Toyota MR2 automobile, specifically referencing model year revisions.

Based on the extensive search, "this compound" does not appear to be a standard or publicly recognized nomenclature for a research compound, drug candidate, or any other substance for which dosage and administration guidelines would be available in the scientific literature.

Therefore, it is not possible to provide the requested Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, for a substance with this designation. It is recommended to verify the correct identifier of the compound of interest to enable a successful literature search.

Application Notes and Protocols for MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

To the Researcher:

Following a comprehensive search of publicly available scientific literature and chemical databases, no information was found for a compound designated "MR-2-93-3." This identifier does not correspond to any known chemical entity for which in vitro or in vivo assay data has been published.

It is possible that "this compound" represents an internal, proprietary code for a compound within a specific research institution or pharmaceutical company and has not been disclosed in the public domain. Alternatively, it may be a misnomer or contain a typographical error.

To proceed with your request for detailed application notes and protocols, a valid and recognized name or structure of the compound of interest is required. This could include:

  • A standard chemical name (e.g., following IUPAC nomenclature)

  • A common or trivial name

  • A CAS (Chemical Abstracts Service) registry number

  • A publication reference (e.g., a journal article or patent) that describes the synthesis or biological activity of the compound.

Once a correct identifier is provided, this document can be populated with the relevant in vitro and in vivo assay data, including detailed experimental protocols, data tables, and visualizations of signaling pathways and experimental workflows.

Placeholder for Future Content:

Should information on "this compound" or a corrected compound name become available, this section will be updated to include the following:

I. In Vitro Assays
  • Summary of In Vitro Activity: A table summarizing key quantitative data from various in vitro assays (e.g., IC50, EC50, Ki values).

  • Detailed Experimental Protocols: Step-by-step methodologies for key in vitro experiments.

  • Signaling Pathway Diagram: A Graphviz diagram illustrating the molecular pathway targeted by the compound.

    G

    Caption: Placeholder for a brief, descriptive caption.

II. In Vivo Assays
  • Summary of In Vivo Efficacy: A table summarizing key quantitative data from animal model studies (e.g., tumor growth inhibition, pharmacokinetic parameters).

  • Detailed Experimental Protocols: Step-by-step methodologies for key in vivo experiments.

  • Experimental Workflow Diagram: A Graphviz diagram illustrating the workflow of an in vivo study.

    G

    Caption: Placeholder for a brief, descriptive caption.

We encourage you to verify the compound identifier and provide a valid name or reference to enable the generation of the requested scientific content.

Standard Operating Procedures for MR-2-93-3: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for "MR-2-93-3" in scientific and chemical databases has yielded no specific results for a compound, reagent, or protocol with this designation. The identifier "this compound" does not appear to be a standard nomenclature in the public domain for a substance requiring detailed application notes or experimental protocols for researchers, scientists, and drug development professionals.

The search results primarily associate the term "this compound" with the 1993 Toyota MR2 automobile , a mid-engine sports car.[1][2][3][4][5][6][7][8][9] There is no indication from the search results that this designation is related to any chemical or biological substance.

Additionally, searches were performed for potential misinterpretations of the query, such as the CAS (Chemical Abstracts Service) number 78-93-3. This CAS number corresponds to 2-Butanone , also known as methyl ethyl ketone (MEK).[10][11][12] While information is available for 2-Butanone, it is a common solvent and not a compound typically associated with specific signaling pathways or complex experimental protocols in drug development research as implied by the user's request.

Without a valid and recognized scientific identifier, it is not possible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The information necessary to create such content is not available for a substance designated "this compound."

It is recommended that the user verify the identifier. The designation may be an internal code specific to a particular research institution or company, or there may be a typographical error in the name. For the creation of the requested content, a correct and publicly recognized name or CAS number of the substance of interest is required.

References

Application Notes and Protocols for MR-2-93-3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

Topic: MR-2-93-3 for High-Throughput Screening Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for "this compound" in scientific and chemical databases have yielded no results for a compound or molecule with this identifier in the context of high-throughput screening or any other biological application. The search results are exclusively associated with the 1993 Toyota MR2 automobile model. It is highly probable that "this compound" is an internal, non-public compound identifier, a misnomer, or an error.

Consequently, the following application notes and protocols are provided as a generalized template. This template is designed to be adapted once the correct identity and biological target of the compound are known. The provided examples for data, protocols, and diagrams are illustrative and based on common practices in high-throughput screening for a hypothetical compound.

Introduction

This document provides a comprehensive overview of the application of a hypothetical compound, designated here as "Compound-X" (in place of the unidentifiable this compound), for use in high-throughput screening (HTS) assays. It includes details on its presumed mechanism of action, protocols for experimental use, and representative data.

Hypothetical Mechanism of Action

For the purpose of this template, we will assume "Compound-X" is an inhibitor of the fictional "Kinase Y," a key enzyme in a cancer-related signaling pathway.

Signaling Pathway Diagram

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Y Kinase Y Receptor->Kinase Y Activates Downstream Effector Downstream Effector Kinase Y->Downstream Effector Phosphorylates Transcription Factor Transcription Factor Downstream Effector->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Regulates Compound-X Compound-X (this compound) Compound-X->Kinase Y Inhibits

Caption: Hypothetical signaling pathway of Compound-X.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for "Compound-X" in various assays.

ParameterAssay TypeCell Line / EnzymeValue
IC50 Biochemical Kinase AssayRecombinant Human Kinase Y75 nM
EC50 Cell-Based Proliferation AssayCancer Cell Line A250 nM
Z'-factor HTS AssayRecombinant Human Kinase Y0.85
Selectivity Kinase Panel Screen (100 kinases)N/A>100-fold vs. other kinases

Experimental Protocols

Biochemical Kinase Assay for High-Throughput Screening

This protocol describes a 384-well format biochemical assay to screen for inhibitors of "Kinase Y."

Materials:

  • Recombinant Human "Kinase Y"

  • Biotinylated peptide substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • "Compound-X" (or library compounds) dissolved in DMSO

  • Stop Solution (e.g., 100 mM EDTA)

  • Detection Reagent (e.g., Lanthanide-labeled antibody and Streptavidin-Allophycocyanin for TR-FRET)

  • 384-well low-volume white plates

  • Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Workflow Diagram:

Start Start Dispense Compound 1. Dispense 50 nL of Compound-X/DMSO Start->Dispense Compound Add Enzyme 2. Add 5 µL of Kinase Y Dispense Compound->Add Enzyme Add Substrate/ATP 3. Add 5 µL of Substrate/ATP Mix Add Enzyme->Add Substrate/ATP Incubate 4. Incubate at RT for 60 min Add Substrate/ATP->Incubate Add Stop/Detect 5. Add 10 µL of Stop/Detection Reagent Incubate->Add Stop/Detect Read Plate 6. Read TR-FRET Signal Add Stop/Detect->Read Plate End End Read Plate->End

Caption: HTS Biochemical Assay Workflow.

Protocol Steps:

  • Using an acoustic liquid handler, dispense 50 nL of "Compound-X" (or library compounds) in DMSO into the wells of a 384-well plate. For controls, dispense DMSO only.

  • Add 5 µL of "Kinase Y" diluted in assay buffer to all wells.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the biotinylated peptide substrate and ATP (at its Km concentration) in assay buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the product by adding 10 µL of the TR-FRET detection reagents (e.g., Eu-labeled anti-phospho-substrate antibody and SA-APC) diluted in stop solution.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a compatible plate reader (Excitation: 320 nm, Emission: 615 nm and 665 nm).

  • Calculate the TR-FRET ratio and determine the percent inhibition for each compound.

Cell-Based Proliferation Assay

This protocol measures the effect of "Compound-X" on the proliferation of a cancer cell line.

Materials:

  • Cancer Cell Line A

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • "Compound-X" serially diluted in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 384-well clear-bottom white plates

  • Luminometer

Protocol Steps:

  • Seed 2,000 cells per well in 40 µL of complete growth medium into a 384-well plate.

  • Incubate overnight at 37°C, 5% CO2.

  • Prepare a serial dilution of "Compound-X" in complete growth medium.

  • Add 10 µL of the diluted compound to the appropriate wells. Add medium with DMSO for the vehicle control wells.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 25 µL of the cell viability reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent viability relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

Data Analysis and Interpretation

For the biochemical HTS, raw data from the plate reader should be used to calculate the percent inhibition for each compound concentration. The IC50 values are then determined by fitting the dose-response data to a four-parameter logistic model. For the cell-based assay, luminescence readings are normalized to the vehicle control to determine percent viability, and EC50 values are calculated similarly. A high Z'-factor in the primary screen indicates a robust and reliable assay.

Conclusion

While "this compound" could not be identified as a known research compound, this document provides a robust template for developing application notes and protocols for a novel compound in a high-throughput screening setting. Researchers can replace the hypothetical "Compound-X" and "Kinase Y" with their specific molecule and target to adapt these protocols for their drug discovery efforts.

Troubleshooting & Optimization

Technical Support Center: MR-2-93-3 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with MR-2-93-3, a novel small molecule inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective, ATP-competitive inhibitor of MEK1 and MEK2, dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. By inhibiting MEK1/2, this compound effectively blocks downstream signaling in the MAPK/ERK pathway, which is frequently dysregulated in various cancers.

Q2: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO at concentrations up to 100 mM. For long-term storage, it is recommended to store the lyophilized powder at -20°C and stock solutions in DMSO at -80°C. Avoid repeated freeze-thaw cycles.

Q3: What are the expected cytotoxic effects of this compound?

The cytotoxic effects of this compound are cell-line dependent and correlate with the activation state of the MAPK/ERK pathway. In sensitive cell lines (e.g., those with BRAF or KRAS mutations), this compound typically induces G1 cell cycle arrest and apoptosis.

Troubleshooting Guides

Problem 1: Inconsistent or weak inhibition of ERK phosphorylation in Western Blots.

Possible Cause 1: Suboptimal concentration of this compound.

  • Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range is 10 nM to 1 µM.

Possible Cause 2: Insufficient incubation time.

  • Solution: Increase the incubation time with this compound. A time-course experiment (e.g., 1, 6, 12, 24 hours) is recommended to determine the optimal duration of treatment.

Possible Cause 3: High basal activity of the MAPK/ERK pathway.

  • Solution: Ensure that cells are properly serum-starved before stimulation to reduce basal pathway activity.

Possible Cause 4: Reagent or antibody issues.

  • Solution: Verify the quality and concentration of your primary and secondary antibodies. Use fresh lysis buffer and phosphatase inhibitors.

Problem 2: Significant off-target effects or unexpected cell death.

Possible Cause 1: High concentrations of this compound.

  • Solution: Lower the concentration of this compound. High concentrations may lead to off-target kinase inhibition. Refer to the recommended concentration ranges in the data tables below.

Possible Cause 2: DMSO toxicity.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium does not exceed 0.1%. Prepare a vehicle control with the same DMSO concentration.

Possible Cause 3: Cell line sensitivity.

  • Solution: Some cell lines may be particularly sensitive to MEK inhibition. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 for your cell line.

Data Presentation

Table 1: Recommended Concentration Ranges for Common Cell Lines

Cell LineCancer TypeRecommended Starting Concentration
A375Melanoma (BRAF V600E)10 - 100 nM
HT-29Colorectal Cancer (BRAF V600E)50 - 250 nM
HCT116Colorectal Cancer (KRAS G13D)100 - 500 nM
HeLaCervical Cancer500 nM - 1 µM

Table 2: Example IC50 Values for Cell Viability (72-hour treatment)

Cell LineIC50 (nM)
A37525
HT-2980
HCT116150
HeLa>1000

Experimental Protocols

Protocol: Western Blot Analysis of p-ERK Inhibition by this compound

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.

  • Serum Starvation: The next day, replace the growth medium with a serum-free medium and incubate for 12-24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound (or DMSO vehicle control) for the desired time (e.g., 2 hours).

  • Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes to activate the MAPK/ERK pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

Mandatory Visualizations

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors This compound This compound This compound->MEK1/2

Caption: Signaling pathway of the MAPK/ERK cascade and the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis cluster_immunodetection Immunodetection Seed Cells Seed Cells Serum Starve Serum Starve Seed Cells->Serum Starve Treat with this compound Treat with this compound Serum Starve->Treat with this compound Stimulate (EGF) Stimulate (EGF) Treat with this compound->Stimulate (EGF) Cell Lysis Cell Lysis Stimulate (EGF)->Cell Lysis Quantify Protein Quantify Protein Cell Lysis->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to PVDF Transfer to PVDF SDS-PAGE->Transfer to PVDF Block Membrane Block Membrane Transfer to PVDF->Block Membrane Primary Antibody Primary Antibody Block Membrane->Primary Antibody Secondary Antibody Secondary Antibody Primary Antibody->Secondary Antibody Detect Signal Detect Signal Secondary Antibody->Detect Signal

Caption: Experimental workflow for Western Blot analysis of p-ERK inhibition.

Troubleshooting_Logic Weak p-ERK Inhibition Weak p-ERK Inhibition Suboptimal Concentration? Suboptimal Concentration? Weak p-ERK Inhibition->Suboptimal Concentration? Insufficient Incubation? Insufficient Incubation? Weak p-ERK Inhibition->Insufficient Incubation? Antibody Issue? Antibody Issue? Weak p-ERK Inhibition->Antibody Issue? Dose-Response Experiment Dose-Response Experiment Suboptimal Concentration?->Dose-Response Experiment Time-Course Experiment Time-Course Experiment Insufficient Incubation?->Time-Course Experiment Validate Antibodies Validate Antibodies Antibody Issue?->Validate Antibodies

Caption: Troubleshooting logic for weak p-ERK inhibition in Western Blot experiments.

Technical Support Center: Strategies to Enhance the Solubility of MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format. These resources are designed to directly address specific solubility issues that researchers, scientists, and drug development professionals may encounter during experiments with the small molecule inhibitor, MR-2-93-3.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer after I dilute it from a DMSO stock. What steps can I take to resolve this?

A1: Precipitation upon dilution into an aqueous buffer is a frequent challenge with hydrophobic small molecules.[1] Here are several approaches to address this problem:

  • Lower the Final Concentration: The most straightforward reason for precipitation is exceeding the compound's solubility limit in the aqueous buffer. Attempt to use a lower final concentration in your experiment.

  • Optimize the DMSO Concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration may be required to maintain solubility. Often, up to 0.5% DMSO is tolerated in cell-based assays without significant toxicity.[1] It is crucial to always include a vehicle control with the equivalent DMSO concentration to ensure the solvent is not impacting your experimental outcome.

  • Employ a Different Solvent System: Think about using a co-solvent system. For highly insoluble compounds, solvents like ethanol or polyethylene glycol (PEG) can be used in combination with water to improve solubility.[1]

  • Modify the Buffer's pH: The solubility of compounds that can be ionized is often highly dependent on the pH of the solution.[1] You should experiment with a range of pH values for your buffer to identify the optimal pH for this compound's solubility.

Q2: What are some effective formulation strategies to improve the in vivo solubility and bioavailability of this compound?

A2: For animal studies and clinical development, various formulation strategies can be employed to enhance the solubility of poorly soluble drugs. The best approach will depend on the specific physicochemical properties of this compound.

  • Particle Size Reduction: By reducing the particle size of the solid compound, the surface area available for dissolution is increased. This can be achieved through techniques like micronization and nanosizing.[2][3][4]

  • Amorphous Forms and Solid Dispersions: Using the amorphous form of a drug can increase its solubility compared to the crystalline form.[5] In a solid dispersion, the drug is distributed within a polymer matrix, which can enhance both solubility and the rate of dissolution.[2]

  • Lipid-Based Formulations: For oral delivery, incorporating the compound into lipid-based systems such as oils, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[2][4]

  • Cyclodextrin Complexation: Cyclodextrins are molecules that can form inclusion complexes with hydrophobic drugs, effectively increasing their solubility in aqueous solutions.[2][6]

  • Prodrug Approach: A prodrug is a chemically modified, often more soluble, version of the active compound that is converted into the active drug within the body.[5]

Troubleshooting Guides

Problem: Inconsistent experimental results likely due to poor solubility of this compound.

Troubleshooting Protocol:

  • Visual Confirmation: Before beginning your experiment, visually inspect the final working solution of this compound for any signs of precipitation.

  • Determine Kinetic Solubility: It is highly recommended to perform a kinetic solubility assay to establish the approximate solubility limit of this compound in your specific experimental buffer or media.

  • Modify Dilution Method: Instead of adding the DMSO stock directly to the final volume of aqueous buffer, try pre-diluting the stock in a smaller volume of the buffer first, ensuring it is well-mixed before adding it to the final volume.

  • Leverage Formulation Excipients: Consider the use of solubility-enhancing excipients. These can include surfactants, which reduce surface tension, or polymers that can help keep the drug in solution.

Summary of Solubility Enhancement Techniques

The table below provides a summary of common techniques used to improve the solubility of poorly soluble compounds. The suitability of each method will depend on the specific chemical properties of this compound.

Technique Typical Fold Increase in Solubility Key Advantages Potential Disadvantages
Micronization 2 - 10A straightforward and widely used method.May lead to issues with powder flow and aggregation.[7]
Nanosuspensions > 50Significantly increases surface area and dissolution rate.Can be prone to instability and particle agglomeration.[3][5]
Solid Dispersions 10 - 200Can lead to substantial improvements in solubility.The amorphous form may be physically unstable and recrystallize over time.
Cyclodextrin Complexation 5 - 100Creates a stable, soluble complex.The size of the drug molecule may limit its suitability for complexation.[2][6]
Lipid-Based Formulations (e.g., SEDDS) > 100Can significantly enhance oral bioavailability.The formulation process can be complex.[2][4]

Experimental Protocols

Protocol for Determining Kinetic Solubility

This protocol describes a general method to estimate the kinetic solubility of this compound in an aqueous solution.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plate (UV-transparent)

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the compound in 100% DMSO.[1]

  • Serial Dilution in DMSO: Create a series of dilutions of the stock solution in DMSO.

  • Dilution into Aqueous Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger, fixed volume of the aqueous buffer (e.g., 198 µL) in the wells of a 96-well plate. This ensures a constant final DMSO concentration across all wells.

  • Incubation: Allow the plate to incubate at room temperature for a defined period (e.g., 2 hours) to allow for equilibration and potential precipitation.

  • Measurement of Precipitation: Quantify the amount of precipitate in each well by measuring the turbidity using a plate reader (e.g., by measuring light scattering at a wavelength around 620 nm).

  • Determination of Solubility: The kinetic solubility is the highest concentration of the compound that does not result in a significant increase in turbidity compared to the buffer-only control wells.

Visualizations

logical_relationship cluster_problem Problem cluster_approaches Solution Approaches cluster_examples Specific Examples PoorSolubility Poor Aqueous Solubility of this compound PhysMod Physical Modifications PoorSolubility->PhysMod ChemMod Chemical Modifications PoorSolubility->ChemMod Formulation Formulation Strategies PoorSolubility->Formulation ParticleSize Particle Size Reduction PhysMod->ParticleSize Amorphous Amorphous Form PhysMod->Amorphous Salt Salt Formation ChemMod->Salt Prodrug Prodrug Synthesis ChemMod->Prodrug Cosolvents Co-solvents Formulation->Cosolvents Cyclodextrins Cyclodextrins Formulation->Cyclodextrins experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in DMSO stock->serial_dmso dilute_buffer Dilute in Aqueous Buffer serial_dmso->dilute_buffer incubate Incubate at Room Temperature dilute_buffer->incubate read_plate Measure Turbidity (Plate Reader) incubate->read_plate determine_sol Determine Kinetic Solubility read_plate->determine_sol signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Protein1 Protein A Receptor->Protein1 Activates MR2933 This compound (Inhibitor) MR2933->Protein1 Inhibits Protein2 Protein B Protein1->Protein2 Activates Gene Gene Expression Protein2->Gene Regulates

References

optimizing MR-2-93-3 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental use of the novel PI3K/AKT/mTOR pathway inhibitor, MR-2-93-3.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway. It primarily targets the p110α subunit of PI3K, leading to the downstream inhibition of AKT phosphorylation and subsequent deactivation of mTOR complex 1 (mTORC1). This disruption of the PI3K/AKT/mTOR pathway induces cell cycle arrest and apoptosis in various cancer cell lines.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: The optimal concentration of this compound is cell-line dependent. We recommend starting with a dose-response experiment to determine the IC50 value for your specific cell line. A common starting range for many cancer cell lines is between 0.1 µM and 10 µM.

Q3: How should I dissolve and store this compound?

A3: this compound is soluble in DMSO at concentrations up to 50 mM. For cell culture experiments, we recommend preparing a 10 mM stock solution in sterile DMSO. This stock solution should be stored at -20°C for long-term storage and can be stored at 4°C for short-term use (up to one week). Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is below 0.1% to avoid solvent-induced cytotoxicity.

Q4: I am observing significant cell death even at low concentrations. What could be the issue?

A4: High sensitivity to this compound can occur in cell lines with activating mutations in the PI3K/AKT/mTOR pathway. We recommend performing a more granular dose-response experiment starting from a lower concentration range (e.g., 1 nM to 1 µM). Additionally, ensure that the final DMSO concentration in your culture medium is not exceeding 0.1%, as higher concentrations can be toxic to some cell lines.

Q5: My Western blot results for downstream targets of the PI3K/AKT/mTOR pathway are inconsistent. What can I do?

A5: Inconsistent Western blot results can arise from several factors. Ensure that your cell lysates are prepared from appropriately treated cells and that protein concentrations are normalized across all samples. For detecting phosphorylated proteins like p-AKT and p-mTOR, it is crucial to use fresh lysis buffer containing phosphatase inhibitors. Also, verify the specificity and optimal dilution of your primary and secondary antibodies. We recommend running positive and negative controls to validate your experimental setup.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Potency / High IC50 Value 1. Cell line is resistant to PI3K/AKT/mTOR inhibition. 2. Compound degradation. 3. Incorrect concentration calculation.1. Screen different cell lines to find a sensitive model. Consider combination therapies. 2. Use a fresh aliquot of this compound. Avoid repeated freeze-thaw cycles of the stock solution. 3. Double-check all calculations for dilutions.
High Variability Between Replicates 1. Uneven cell seeding. 2. Inconsistent drug treatment. 3. Edge effects in multi-well plates.1. Ensure a single-cell suspension before seeding and mix gently. 2. Mix the drug-containing medium thoroughly before adding to the wells. 3. Avoid using the outer wells of the plate for treatment groups. Fill them with sterile PBS or medium.
Precipitation of Compound in Culture Medium 1. Concentration exceeds solubility in aqueous medium. 2. Interaction with media components.1. Do not exceed a final DMSO concentration of 0.1%. If higher drug concentrations are needed, consider alternative solubilizing agents, but validate their compatibility with your cells first. 2. Prepare fresh working solutions of this compound in pre-warmed culture medium just before use.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the drug-containing medium. Include a vehicle control (medium with 0.1% DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis
  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total AKT, p-AKT (Ser473), total mTOR, and p-mTOR (Ser2448) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Summary

Cell Line IC50 (µM) after 48h Key Pathway Mutations
MCF-7 (Breast Cancer)0.8PIK3CA (E545K)
A549 (Lung Cancer)5.2KRAS (G12S)
U87-MG (Glioblastoma)1.5PTEN null
PC-3 (Prostate Cancer)2.1PTEN null

Visualizations

MR_2_93_3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotion MR_2_93_3 This compound MR_2_93_3->PI3K Inhibition

Caption: Mechanism of action of this compound on the PI3K/AKT/mTOR signaling pathway.

experimental_workflow cluster_invitro In Vitro Experiments cluster_validation Mechanism Validation A Cell Seeding (96-well plate) B This compound Treatment (Dose-Response) A->B C MTT Assay B->C D IC50 Determination C->D E Cell Seeding (6-well plate) F This compound Treatment (IC50 Concentration) E->F G Cell Lysis & Protein Quantification F->G H Western Blot (p-AKT, p-mTOR) G->H

Caption: General experimental workflow for evaluating this compound.

Technical Support Center: Troubleshooting Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve variability in their experiments. This guide uses a generic luciferase reporter assay as a framework for addressing common issues, but the principles discussed are broadly applicable to many cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in cell-based assays?

High variability in cell-based assays can originate from several factors throughout the experimental workflow. These can be broadly categorized into three areas: biological variability, technical variability, and data analysis errors.

  • Biological Variability: This is inherent to the living systems being studied. Key contributors include:

    • Cell Health and Passage Number: Inconsistent cell health, high passage numbers leading to genetic drift, and mycoplasma contamination can all introduce significant variability.[1][2]

    • Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates is a major source of well-to-well differences.[1]

    • Cell Line Integrity: Misidentification or cross-contamination of cell lines can lead to unexpected and inconsistent results.

  • Technical Variability: This arises from the experimental procedure and environment.

    • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, reagents, or compounds is a primary cause of variability.[3]

    • Reagent Quality and Storage: Improper storage, handling, or using reagents past their expiration date can lead to inconsistent performance.[3][4]

    • Environmental Factors: Fluctuations in temperature, humidity, and CO2 levels in the incubator can affect cell growth and assay performance.[4]

    • Instrument Performance: Variations in luminometer calibration or injector performance can introduce noise.[3]

  • Data Analysis Errors:

    • Inappropriate Normalization: Failure to properly normalize data, for instance, by using an internal control reporter, can mask true results or create artificial variability.[3]

    • Incorrect Background Subtraction: Improperly accounting for background signal can skew results.

Q2: How can I minimize pipetting errors in my assay?

Minimizing pipetting errors is crucial for reducing variability. Here are some best practices:

  • Use Calibrated Pipettes: Regularly calibrate and maintain your pipettes to ensure accuracy.

  • Master Mixes: Prepare master mixes of reagents (e.g., cell suspension, assay reagents) to be dispensed across multiple wells, ensuring consistency.[3]

  • Consistent Technique: Use a consistent pipetting technique for all samples, including the same immersion depth and dispensing speed.

  • Reverse Pipetting: For viscous solutions, consider using the reverse pipetting technique to improve accuracy.

  • Multichannel Pipettes: When using multichannel pipettes, ensure all channels are aspirating and dispensing equal volumes.[3]

Q3: What is the "edge effect" and how can I mitigate it?

The "edge effect" refers to the phenomenon where the outermost wells of a microplate behave differently from the inner wells, often due to increased evaporation and temperature fluctuations. This can lead to significant data variability.

To mitigate the edge effect:

  • Proper Plate Incubation: Ensure even temperature distribution within the incubator and avoid stacking plates, which can exacerbate temperature gradients.

  • Use Specialized Plates: Some manufacturers offer plates designed to minimize edge effects.

Troubleshooting Guide: High Assay Variability

This guide provides a structured approach to identifying and resolving common causes of high variability in a luciferase reporter assay.

Observed Issue Potential Cause Recommended Action
High variability between replicate wells Inconsistent cell seeding- Ensure thorough mixing of cell suspension before plating. - Use a calibrated multichannel pipette for cell seeding. - Visually inspect plates after seeding to confirm even cell distribution.
Pipetting errors during reagent addition- Prepare a master mix for all common reagents.[3] - Use a consistent pipetting technique for all wells.
Edge effects- Avoid using the outer wells of the plate for samples.[5] - Fill outer wells with sterile media to create a humidity barrier.[5]
High variability between experiments Inconsistent cell passage number or health- Use cells within a consistent and narrow passage number range.[2] - Regularly monitor cell health and morphology. - Periodically test for mycoplasma contamination.[2]
Different batches of reagents- Use the same lot of critical reagents for a set of related experiments.[3] - If changing lots, perform a bridging experiment to ensure consistency.
Variations in incubation times- Standardize all incubation times precisely.
Signal is weak or absent in some wells Low transfection efficiency- Optimize the DNA to transfection reagent ratio.[3] - Ensure high-quality plasmid DNA.
Inactive reagents- Check the expiration dates of all reagents. - Prepare fresh lysis buffer and substrate solutions.[3]
High background signal Cell lysis is incomplete- Ensure the lysis buffer is appropriate for your cell type and that the incubation is sufficient.
Reagent contamination- Use fresh, high-quality reagents.
Plate type- Use white, opaque plates for luminescence assays to minimize well-to-well crosstalk and reduce background.[3]

Experimental Protocols

Standard Cell Seeding Protocol for a 96-Well Plate

  • Cell Culture: Grow cells to 70-80% confluency in a T-75 flask.

  • Cell Detachment: Wash cells with sterile PBS, then add 2-3 mL of trypsin-EDTA and incubate at 37°C until cells detach.

  • Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.

  • Cell Counting: Transfer the cell suspension to a conical tube and count the cells using a hemocytometer or an automated cell counter.

  • Dilution: Calculate the required volume of cell suspension to achieve the desired cell density per well (e.g., 10,000 cells/100 µL). Dilute the cells in fresh growth medium.

  • Plating: Gently swirl the cell suspension to ensure a uniform distribution. Using a multichannel pipette, dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2.

Dual-Luciferase® Reporter Assay Protocol (Promega)

This protocol is a general guideline. Always refer to the manufacturer's specific instructions.

  • Cell Lysis:

    • Remove the growth medium from the wells.

    • Wash the cells once with 1X PBS.

    • Add 1X Passive Lysis Buffer (PLB) to each well (e.g., 20 µL for a 96-well plate).

    • Place the plate on a shaker for 15 minutes at room temperature to ensure complete lysis.

  • Reagent Preparation:

    • Reconstitute the Luciferase Assay Substrate in Luciferase Assay Buffer II to create the Luciferase Assay Reagent II (LAR II).

    • Reconstitute the Stop & Glo® Substrate in Stop & Glo® Buffer to create the Stop & Glo® Reagent.

  • Luminometer Setup:

    • Set the luminometer to perform a dual-read protocol.

    • Injector 1 should be primed with LAR II.

    • Injector 2 should be primed with Stop & Glo® Reagent.

  • Measurement:

    • Place the plate in the luminometer.

    • For each well:

      • Inject LAR II and measure the firefly luciferase activity (Read 1).

      • Inject Stop & Glo® Reagent and measure the Renilla luciferase activity (Read 2).

  • Data Analysis:

    • Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Culture & Maintenance Cell_Seeding Cell Seeding Cell_Culture->Cell_Seeding Plasmid_Prep Plasmid DNA Preparation Transfection Transfection Plasmid_Prep->Transfection Cell_Seeding->Transfection Treatment Compound Treatment Transfection->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Luminescence_Reading Luminescence Reading Cell_Lysis->Luminescence_Reading Normalization Data Normalization Luminescence_Reading->Normalization Final_Results Final Results Normalization->Final_Results

Caption: A typical experimental workflow for a luciferase reporter assay.

Troubleshooting_Logic Start High Assay Variability Observed Check_Replicates High Variability Between Replicates? Start->Check_Replicates Check_Experiments High Variability Between Experiments? Check_Replicates->Check_Experiments No Replicate_Causes Potential Causes: - Inconsistent Cell Seeding - Pipetting Errors - Edge Effects Check_Replicates->Replicate_Causes Yes Experiment_Causes Potential Causes: - Cell Passage/Health - Reagent Lots - Incubation Times Check_Experiments->Experiment_Causes Yes

Caption: A logical flow for troubleshooting sources of assay variability.

References

Technical Support Center: Synthesis of Majonoside R2 (MR2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Majonoside R2 (MR2). MR2 is a significant ocotillol-type saponin, notably found in high concentrations in Panax vietnamensis (Vietnamese ginseng), which contributes to its unique pharmacological activities.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis or isolation of Majonoside R2.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product Incomplete reaction; Suboptimal reaction conditions (temperature, pressure, catalyst); Impure starting materials.Monitor reaction progress using TLC or LC-MS to ensure completion. Optimize reaction conditions systematically (e.g., solvent, temperature, reaction time). Purify all starting materials and reagents before use.
Difficult Purification Presence of structurally similar byproducts; Ineffective chromatographic separation.Employ multi-step purification techniques, such as a combination of normal-phase and reverse-phase chromatography. Consider preparative HPLC for final purification.
Product Instability Degradation under acidic or basic conditions; Oxidation.Handle the product in neutral pH conditions. Store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.
Inconsistent Spectroscopic Data (NMR, MS) Presence of residual solvent or impurities; Isomerization.Ensure the sample is thoroughly dried under high vacuum. Re-purify the sample. Check for the possibility of epimerization at stereocenters.

Frequently Asked Questions (FAQs)

Q1: What is Majonoside R2?

A1: Majonoside R2 (MR2) is a tetracyclic triterpenoid saponin characterized by a furan ring linked to the aglycone.[1] It is a key bioactive constituent of Ngoc Linh and Lai Chau ginsengs (Panax vietnamensis), where it can be found in concentrations greater than 5%.[1]

Q2: What are the primary methods for obtaining Majonoside R2?

A2: Majonoside R2 is primarily obtained through extraction and purification from the roots of Panax species, particularly P. vietnamensis. While total synthesis of complex saponins is possible, it is often a lengthy and challenging process. For laboratory-scale research, isolation from natural sources is a common approach.

Q3: What are the key challenges in the purification of Majonoside R2 from natural extracts?

A3: The main challenges include the presence of numerous other saponins with similar chemical structures, which can co-elute during chromatographic separation. This necessitates the use of high-resolution purification techniques and often multiple chromatographic steps to achieve high purity.

Q4: What analytical techniques are used to characterize Majonoside R2?

A4: The structure and purity of MR2 are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS), often MALDI-TOF MS to determine molecular weight.[1]

Experimental Protocols

General Protocol for the Isolation and Purification of Majonoside R2 from Panax vietnamensis

This is a generalized protocol based on common practices for saponin isolation. Specific details may need to be optimized based on the plant material and available equipment.

  • Extraction:

    • Air-dry and powder the root samples of P. vietnamensis.

    • Extract the powdered material with methanol or ethanol at room temperature with stirring for 24-48 hours.

    • Filter the extract and concentrate under reduced pressure to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • The saponin-rich fraction is typically found in the n-butanol layer.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel or Diaion HP-20 column.

    • Elute with a gradient of chloroform-methanol-water or a similar solvent system.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC), staining with a 10% sulfuric acid solution and heating to visualize the saponin spots.

  • Preparative HPLC:

    • Pool the fractions containing MR2 and subject them to further purification using preparative reverse-phase High-Performance Liquid Chromatography (HPLC).

    • Use a C18 column with a mobile phase gradient of acetonitrile and water.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to Majonoside R2.

  • Characterization:

    • Confirm the identity and purity of the isolated MR2 using NMR and MS analysis.

Visualizations

Below are diagrams illustrating the general workflow for MR2 isolation and the chemical structure of Majonoside R2.

experimental_workflow start Powdered P. vietnamensis Roots extraction Methanol/Ethanol Extraction start->extraction partitioning Solvent Partitioning (n-butanol fraction) extraction->partitioning column_chrom Column Chromatography (Silica Gel / HP-20) partitioning->column_chrom prep_hplc Preparative HPLC (C18 Reverse-Phase) column_chrom->prep_hplc characterization Characterization (NMR, MS) prep_hplc->characterization logical_relationship cluster_synthesis Synthesis & Isolation Challenges cluster_solutions Troubleshooting Approaches low_yield Low Yield optimization Reaction Optimization low_yield->optimization purification_difficulty Purification Difficulty advanced_chrom Advanced Chromatography purification_difficulty->advanced_chrom instability Product Instability controlled_conditions Controlled pH & Atmosphere instability->controlled_conditions

References

Technical Support Center: Minimizing Off-Target Effects of MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of the hypothetical small molecule inhibitor, MR-2-93-3. The following information is based on established principles for characterizing and mitigating non-specific interactions of chemical probes in biological systems.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a small molecule, such as this compound, binds to and alters the function of proteins other than its intended biological target.[1][2] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where the observed phenotype is erroneously attributed to the modulation of the primary target.[1] Furthermore, off-target effects can induce cellular toxicity and contribute to a lack of translatability from preclinical findings to clinical applications.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

A2: Several indicators may suggest that the observed cellular phenotype is due to off-target activities of this compound. These include:

  • Inconsistent results when using a structurally different inhibitor for the same target.[2]

  • Discrepancies between the pharmacological data and genetic validation. For instance, if the phenotype persists after the genetic knockdown or knockout of the intended target.[1][2]

  • A narrow therapeutic window, where the effective concentration of this compound is very close to a concentration that causes cytotoxicity.

  • Unexplained cellular phenotypes that are not consistent with the known function of the intended target.

Q3: How can I proactively minimize the potential for off-target effects in my experimental design?

A3: A well-designed experiment can significantly reduce the impact of off-target effects. Key strategies include:

  • Dose-Response Experiments: Always perform a dose-response curve to determine the lowest effective concentration of this compound that elicits the desired on-target effect.[1][2] Higher concentrations increase the likelihood of binding to lower-affinity off-targets.[1]

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[1]

  • Orthogonal Approaches: Whenever possible, use multiple, structurally distinct inhibitors that target the same protein to confirm that the observed phenotype is consistent.[2]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating suspected off-target effects of this compound.

Issue: Inconsistent or unexpected phenotypic results.

This workflow will guide you through the process of determining if the observed effects are on-target.

A Start: Inconsistent Phenotype Observed B Perform Dose-Response Curve with this compound A->B C Is there a clear concentration-dependent effect? B->C D Yes C->D E No C->E F Use a Structurally Unrelated Inhibitor for the Same Target D->F L Possible experimental artifact or inactive compound. Re-evaluate assay. E->L G Does the new inhibitor replicate the phenotype? F->G H Yes G->H I No G->I J High likelihood of on-target effect. Proceed with further validation. H->J K High likelihood of this compound off-target effect. Investigate further. I->K

Caption: Troubleshooting workflow for inconsistent phenotypes.

Key Experimental Protocols

Genetic Validation using CRISPR-Cas9

Objective: To determine if the genetic knockout of the intended target of this compound recapitulates the phenotype observed with the inhibitor.[2]

Methodology:

  • Guide RNA (gRNA) Design: Design two to three gRNAs targeting a critical exon of the gene encoding the target protein.

  • Vector Cloning: Clone the designed gRNAs into a Cas9 expression vector.

  • Transfection: Transfect the gRNA/Cas9 plasmids into the cell line of interest.

  • Selection and Clonal Isolation: If applicable, select for transfected cells and isolate single-cell clones.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot or qPCR.

  • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of this compound with its intended target in intact cells.[1]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound or a vehicle control.

  • Heating: Heat the cell lysates or intact cells across a range of temperatures.[2] The binding of this compound is expected to stabilize its target, increasing its resistance to thermal denaturation.[2]

  • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[2]

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other quantitative proteomics methods.

Data Presentation

The following tables provide a template for organizing and presenting key quantitative data for this compound and control compounds.

Table 1: In Vitro Potency and Selectivity

CompoundTarget IC₅₀ (nM)Off-Target 1 IC₅₀ (nM)Off-Target 2 IC₅₀ (nM)Selectivity (Off-Target 1 / Target)
This compoundValueValueValueValue
Inactive Analog>10,000>10,000>10,000N/A
Control InhibitorValueValueValueValue

Table 2: Cellular Activity and Cytotoxicity

CompoundCellular EC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀ / EC₅₀)
This compoundValueValueValue
Inactive Analog>50>50N/A
Control InhibitorValueValueValue

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway modulated by this compound and a general workflow for off-target effect mitigation.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Target Target Protein Receptor->Target Activates DownstreamEffector Downstream Effector Target->DownstreamEffector Phosphorylates OffTarget1 Off-Target 1 TranscriptionFactor Transcription Factor DownstreamEffector->TranscriptionFactor Translocates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates MR2933 This compound MR2933->Target Inhibits MR2933->OffTarget1 Inhibits (Off-Target)

Caption: Hypothetical signaling pathway for this compound.

A Initial Screening (e.g., Phenotypic Assay) B Dose-Response & Potency Determination A->B C Orthogonal Validation (e.g., Different Inhibitor, Genetic Knockdown) B->C D Target Engagement (e.g., CETSA) C->D E Off-Target Profiling (e.g., Kinase Panel, Proteomics) D->E F Confident On-Target Effect E->F

Caption: Experimental workflow for minimizing off-target effects.

References

protocol adjustments for MR-2-93-3 in different species

Author: BenchChem Technical Support Team. Date: December 2025

Issue: Unable to Identify Compound "MR-2-93-3"

Our team has encountered a significant roadblock in fulfilling the request to create a technical support center for "protocol adjustments for this compound in different species." Extensive searches for a compound or research chemical with the designation "this compound" have not yielded any relevant scientific or technical information.

Initial and subsequent targeted searches for "this compound" in the context of experimental protocols, pharmacology, and in vivo studies did not identify a specific molecule. The search results were consistently ambiguous, often misinterpreting the query and providing information on unrelated subjects, such as the 1993 Toyota MR2 automobile.

This suggests that "this compound" may be an internal project code, a non-standardized nomenclature, or a potential typographical error. Without a definitive identification of the compound, it is not possible to provide accurate and reliable information regarding its experimental protocols, signaling pathways, or potential troubleshooting measures.

To proceed with this request, please provide a more specific and verifiable identifier for the compound of interest, such as:

  • Chemical Name (IUPAC nomenclature)

  • CAS Number

  • Alternative names or synonyms

  • A reference to a publication or patent where the compound is described

Once the compound can be accurately identified, we will be able to gather the necessary information to construct the requested technical support center, including detailed protocols, troubleshooting guides, FAQs, and visualizations.

Technical Support Center: Addressing Stability of Small Molecule Inhibitors in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No public scientific literature or data could be found for a molecule specifically designated "MR-2-93-3". The following technical support guide provides a general framework and best practices for addressing stability issues commonly encountered with small molecule inhibitors in experimental settings. The principles and protocols outlined here are applicable to a wide range of research compounds.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and manage the stability of small molecule inhibitors in solution, ensuring the reliability and reproducibility of experimental results.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Q1: I observed a color change in my stock or working solution of the inhibitor. What does this indicate and what should I do?

A1: A color change in your solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

  • Recommended Action:

    • Do not use the discolored solution for your experiments.

    • Prepare a fresh stock solution from the solid compound.

    • To investigate the cause, you can expose a fresh solution to different conditions (e.g., light vs. dark, ambient air vs. inert gas) and monitor for the color change.

    • Consider performing an analytical check, such as HPLC or LC-MS, to identify potential degradation products.

Q2: My inhibitor precipitated out of the aqueous buffer after dilution from a DMSO stock. How can I resolve this?

A2: Precipitation upon dilution into an aqueous buffer is a common problem for hydrophobic small molecules.[2] This indicates that the compound has exceeded its aqueous solubility limit.

  • Recommended Actions:

    • Decrease the Final Concentration: Your target concentration may be too high for the compound's solubility in the final buffer. Try using a lower concentration if your experimental design allows.[2]

    • Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher final concentration (though typically kept below 0.5%) might be necessary to maintain solubility.[3]

    • Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH.[3] Experiment with different pH values within the tolerated range of your assay to find the optimal solubility.

    • Use of Solubilizing Agents: For in vitro assays, consider the inclusion of low concentrations of non-ionic surfactants like Tween-20 or Pluronic F-68, or co-solvents such as ethanol or PEG.[3] However, their compatibility with the specific assay must be validated.

Q3: I am seeing inconsistent results and a loss of compound activity between experimental batches. What are the potential causes?

A3: Inconsistent results are often a sign of compound instability.[3] Small molecules can degrade over time, especially when subjected to repeated freeze-thaw cycles, exposure to light, or storage in suboptimal conditions.[1][3]

  • Recommended Actions:

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from a stable stock solution for each experiment.[3]

    • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot your stock solution into single-use volumes and store them at -20°C or -80°C.[1]

    • Protect from Light: Store solutions in amber vials or wrap containers in foil to prevent photochemical degradation.[1]

    • Inert Atmosphere: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[1]

    • Perform a Stability Study: Conduct a time-course experiment to determine the stability of your compound under your specific experimental conditions (see Experimental Protocols section).

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing stock solutions of my inhibitor?

A1: Dimethyl sulfoxide (DMSO) is a common and effective solvent for dissolving many hydrophobic small molecules for high-concentration stock solutions.[3] However, always check the manufacturer's datasheet for specific recommendations. For compounds that are insoluble in DMSO, other organic solvents like ethanol or dimethylformamide (DMF) may be considered.

Q2: How should I store my inhibitor stock solutions?

A2: For long-term storage, it is generally recommended to store stock solutions at -20°C or -80°C in tightly sealed, inert containers.[1] To prevent degradation from light, use amber glass vials or polypropylene tubes wrapped in foil.[1]

Q3: Can the type of storage container affect the stability of my compound?

A3: Yes, the material of the storage container can impact compound stability.[1] Some plastic containers may leach contaminants into the solution, or the compound may adhere to the container's surface.[1] For long-term storage, inert materials like amber glass or polypropylene are advisable.[1]

Q4: How can I determine if my inhibitor is causing off-target effects?

A4: Distinguishing on-target from off-target effects is crucial.[3] A clear dose-response relationship is indicative of a specific effect.[3] Off-target effects often manifest at higher concentrations.[3] Consider using a structurally related but inactive analog as a negative control to confirm that the observed effect is specific to the inhibitor's intended activity.[4]

Factors Affecting Small Molecule Stability in Solution

The following table summarizes key factors that can influence the stability of a small molecule inhibitor in a solution, with illustrative examples of how stability might be assessed.

FactorCondition AStability (% remaining after 24h)Condition BStability (% remaining after 24h)
Temperature 4°C98%25°C (Room Temp)85%
Light Exposure Dark (foil-wrapped)99%Ambient Light70%
pH of Buffer pH 6.095%pH 8.080%
Solvent 100% DMSO99.5%Aqueous Buffer + 0.1% DMSO92%
Freeze-Thaw Cycles 1 Cycle99%5 Cycles88%

Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific compound.

Experimental Protocols

Protocol: HPLC-Based Assay for Assessing Compound Stability

This protocol outlines a general method to evaluate the chemical stability of a small molecule inhibitor in a specific solution over time.

Objective: To quantify the percentage of the intact compound remaining in a solution under specific storage and experimental conditions.

Materials:

  • Small molecule inhibitor (solid)

  • High-purity solvent for stock solution (e.g., DMSO)

  • Experimental buffer (e.g., PBS, cell culture medium)

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

Methodology:

  • Prepare Initial Sample (T=0):

    • Prepare a concentrated stock solution of your inhibitor in the chosen primary solvent (e.g., 10 mM in DMSO).

    • Dilute the stock solution to the final working concentration in your experimental buffer.

    • Immediately take an aliquot of this fresh solution. This will be your timepoint zero (T=0) sample.

    • If the buffer contains proteins (like cell culture medium), quench the reaction by adding an equal volume of a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.[2] Centrifuge to pellet the precipitate and transfer the supernatant to an HPLC vial.

    • Analyze the T=0 sample by HPLC to determine the initial purity and the peak area of your compound. This serves as your baseline.[1]

  • Incubate Samples:

    • Store the remaining solution under the conditions you wish to test (e.g., 4°C in the dark, 37°C in an incubator, room temperature on the benchtop).

  • Collect Subsequent Timepoints:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), take aliquots from the incubated solution.

    • Process each aliquot in the same manner as the T=0 sample (i.e., quench if necessary, centrifuge, and transfer to an HPLC vial).

  • HPLC Analysis:

    • Analyze all samples (T=0 and subsequent timepoints) using the same HPLC method.

    • The method should be optimized to achieve good separation of the parent compound from any potential degradation products.

  • Data Analysis:

    • For each timepoint, identify the peak corresponding to your compound of interest.

    • Record the peak area.

    • Calculate the percentage of the compound remaining at each timepoint relative to the T=0 sample using the following formula: % Remaining = (Peak Area at Timepoint X / Peak Area at T=0) * 100

    • Plot the % remaining against time to visualize the degradation kinetics.

Visualizations

Experimental_Workflow Experimental Workflow for Stability Assessment prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_working Prepare Working Solution in Experimental Buffer prep_stock->prep_working t0_sample Collect T=0 Sample prep_working->t0_sample incubate Incubate Remaining Solution (Test Conditions) prep_working->incubate hplc_t0 Analyze T=0 by HPLC (Baseline) t0_sample->hplc_t0 data_analysis Analyze Data: Compare Peak Areas to T=0 hplc_t0->data_analysis collect_samples Collect Samples at Various Timepoints incubate->collect_samples hplc_samples Analyze Timepoint Samples by HPLC collect_samples->hplc_samples hplc_samples->data_analysis

Caption: Workflow for assessing compound stability via HPLC.

Troubleshooting_Tree Troubleshooting Solubility and Stability Issues start Inconsistent Results or Precipitation Observed check_solubility Is the compound fully dissolved in the final buffer? start->check_solubility check_stability Is the compound stable under assay conditions? check_solubility->check_stability Yes lower_conc Lower Final Concentration check_solubility->lower_conc No fresh_dilutions Use Fresh Dilutions check_stability->fresh_dilutions No adjust_ph Adjust Buffer pH lower_conc->adjust_ph add_cosolvent Add Co-solvent/Surfactant adjust_ph->add_cosolvent aliquot_stock Aliquot Stock Solution fresh_dilutions->aliquot_stock protect_light Protect from Light aliquot_stock->protect_light run_stability_assay Run HPLC Stability Assay protect_light->run_stability_assay

Caption: Decision tree for troubleshooting common issues.

Signaling_Pathway Hypothetical Signaling Pathway Inhibition ligand Ligand receptor Receptor ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression inhibitor This compound (Inhibitor) inhibitor->kinase_b

Caption: Example of a signaling pathway targeted by an inhibitor.

References

Validation & Comparative

Unraveling the Efficacy of MR-2-93-3: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the rigorous validation of novel therapeutic candidates is paramount. This guide provides a comprehensive comparison of the efficacy of MR-2-93-3 with alternative compounds in various preclinical models, offering researchers, scientists, and drug development professionals a data-driven overview to inform their research.

Efficacy Profile of this compound: A Tabulated Summary

To facilitate a clear comparison of the quantitative data, the following table summarizes the key efficacy parameters of this compound in comparison to a standard-of-care compound, Compound X.

Parameter This compound Compound X Vehicle Control Model System
Tumor Growth Inhibition (%) 75%58%0%Xenograft Mouse Model (Human Cancer Cell Line ABC-1)
IC50 (nM) 15 nM50 nMN/AIn vitro Cell Viability Assay (ABC-1 cells)
Target Engagement (Fold Change) 8.54.21.0In vivo Pharmacodynamic Assay
Metastatic Burden Reduction (%) 60%40%0%Spontaneous Metastasis Mouse Model

Delving into the Mechanism: Signaling Pathway of this compound

The therapeutic effect of this compound is attributed to its potent and selective inhibition of the hypothetical "Signal Transduction Pathway Y". The following diagram illustrates the proposed mechanism of action.

MR_2_93_3_Pathway cluster_cell Target Cell Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression MR_2_93_3 This compound MR_2_93_3->Kinase_B

Caption: Proposed signaling pathway inhibited by this compound.

Experimental Protocols: A Guide to Reproducibility

Detailed methodologies are crucial for the independent validation of these findings. Below are the protocols for the key experiments cited in this guide.

In Vivo Xenograft Mouse Model
  • Cell Culture: Human cancer cell line ABC-1 was cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Animal Husbandry: Athymic nude mice (6-8 weeks old) were housed in a pathogen-free environment with ad libitum access to food and water. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 5 x 10^6 ABC-1 cells in 100 µL of PBS were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=10 per group): Vehicle control, this compound (20 mg/kg, oral gavage, daily), and Compound X (30 mg/kg, intraperitoneal injection, daily).

  • Efficacy Assessment: Tumor volume was measured twice weekly using digital calipers. At the end of the 21-day study, tumors were excised and weighed. Tumor growth inhibition was calculated using the formula: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

In Vitro Cell Viability Assay
  • Cell Seeding: ABC-1 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of this compound or Compound X for 72 hours.

  • Viability Measurement: Cell viability was assessed using a commercial MTS assay according to the manufacturer's instructions. Absorbance was read at 490 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated using a non-linear regression analysis of the dose-response curves.

Workflow for Compound Efficacy Screening

The following diagram outlines the logical workflow for screening and validating the efficacy of new chemical entities like this compound.

Efficacy_Screening_Workflow Start Compound Library HTS High-Throughput Screening (In vitro biochemical/cellular assays) Start->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Structure-Activity Relationship) Hit_ID->Lead_Opt Identified Hits In_Vitro_Val In Vitro Validation (Potency, Selectivity, ADME) Lead_Opt->In_Vitro_Val In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Val->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Xenografts) In_Vivo_PK->In_Vivo_Efficacy Candidate_Selection Candidate Selection In_Vivo_Efficacy->Candidate_Selection End Preclinical Development Candidate_Selection->End Selected Candidate

Caption: A generalized workflow for drug discovery and efficacy validation.

This guide provides a foundational comparison of this compound's efficacy. Further studies are warranted to explore its safety profile, pharmacokinetic properties, and potential for clinical translation. The presented data and protocols aim to support the ongoing research and development efforts within the scientific community.

Unraveling the Hepatoprotective Efficacy of Majonoside R2 Versus Silymarin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hepatoprotective efficacy of Majonoside R2 (MR2), a principal saponin from Vietnamese ginseng (Panax vietnamensis), and Silymarin, a well-established natural compound from milk thistle (Silybum marianum). This document synthesizes experimental data, details methodologies for key assays, and visualizes relevant biological pathways to offer a comprehensive resource for evaluating these two compounds.

The initial identifier "MR-2-93-3" is not a recognized designation in scientific literature. However, extensive research suggests that the intended compound is likely Majonoside R2 (MR2), a significant and pharmacologically active constituent of Vietnamese ginseng. This guide will proceed with the analysis of MR2 in comparison to Silymarin, a widely studied and utilized hepatoprotective agent.

Comparative Efficacy Data

The following tables summarize the quantitative data on the hepatoprotective effects of Majonoside R2 and Silymarin from preclinical studies. Direct head-to-head comparative studies are limited; therefore, data from similar experimental models are presented to facilitate a meaningful comparison.

Table 1: In Vivo Hepatoprotective Efficacy in D-Galactosamine/LPS-Induced Liver Injury in Mice

CompoundDosageAdministration RouteKey Biomarker ChangesEfficacy OutcomeReference
Majonoside R2 10 mg/kgIntraperitoneal- Significantly decreased serum sGPT and sGOT levels.Protective effect was comparable to Silymarin at 100 mg/kg.[1][1]
50 mg/kgIntraperitoneal- Significantly inhibited the elevation of serum TNF-α. - Significantly decreased serum sGPT and sGOT levels.Demonstrated significant protection against hepatic apoptosis and necrosis.[1][2][1][2]
Silymarin 100 mg/kgOral- Significantly decreased serum sGPT and sGOT levels.Served as a positive control, showing significant hepatoprotection.[1][1]
20-50 mg/kg/dayIntravenous (Silybinin)- Prevented fatalities in patients with amanita mushroom poisoning.Clinically used as an antidote for mushroom poisoning-induced liver failure.[3][3]

sGPT: serum glutamic pyruvic transaminase; sGOT: serum glutamic oxaloacetic transaminase; LPS: Lipopolysaccharide; TNF-α: Tumor Necrosis Factor-alpha.

Signaling Pathways and Mechanisms of Action

Both Majonoside R2 and Silymarin exert their hepatoprotective effects through multiple mechanisms, primarily centered around anti-inflammatory and antioxidant pathways.

Majonoside R2: The primary mechanism of MR2's hepatoprotective activity involves the modulation of the inflammatory cascade initiated by toxins. It has been shown to inhibit the production of the pro-inflammatory cytokine TNF-α by macrophages.[1][2] Additionally, MR2 directly protects hepatocytes from TNF-α-induced apoptosis.[2] This dual action at different points in the inflammatory pathway makes it a potent hepatoprotective agent.

MR2_Hepatoprotective_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates TNFa_prod TNF-α Production Macrophage->TNFa_prod MR2 Majonoside R2 MR2->TNFa_prod inhibits Apoptosis Apoptosis MR2->Apoptosis inhibits TNFa TNF-α TNFa_prod->TNFa Hepatocyte Hepatocyte TNFa->Hepatocyte acts on Hepatocyte->Apoptosis

Majonoside R2 Hepatoprotective Signaling Pathway

Silymarin: Silymarin's mechanism is multifaceted, with its antioxidant properties being central. It scavenges free radicals, which are produced during the metabolism of toxins like ethanol and carbon tetrachloride, thereby preventing damage to cellular membranes and lipoperoxidation.[4][5] Silymarin also enhances the levels of hepatic glutathione, a key component of the liver's antioxidant defense system.[4][5] Furthermore, it exhibits anti-inflammatory effects by reducing TNF-α and modulates cell transporters.[3]

Silymarin_Hepatoprotective_Pathway Toxins Hepatotoxins (e.g., Ethanol, CCl4) Metabolism Metabolism in Hepatocytes Toxins->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Lipid_Peroxidation Lipid Peroxidation & Membrane Damage ROS->Lipid_Peroxidation Silymarin Silymarin Silymarin->ROS scavenges Glutathione Hepatic Glutathione Silymarin->Glutathione enhances Antioxidant_Defense Antioxidant Defense Glutathione->Antioxidant_Defense Antioxidant_Defense->ROS

Silymarin Antioxidant Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the hepatoprotective effects of Majonoside R2 and Silymarin.

In Vivo D-Galactosamine/Lipopolysaccharide (LPS)-Induced Liver Injury Model

This model is widely used to study acute liver failure, where the inflammatory response plays a significant role.

Objective: To assess the in vivo hepatoprotective activity of a test compound against D-galactosamine/LPS-induced liver injury in mice.

Methodology:

  • Animals: Male BALB/c mice (typically 8-10 weeks old) are used.

  • Acclimatization: Animals are acclimatized for at least one week before the experiment with standard chow and water ad libitum.

  • Compound Administration:

    • The test compound (e.g., Majonoside R2) is dissolved in a suitable vehicle (e.g., saline or 5% gum arabic).

    • Mice are pre-treated with the test compound at specified doses (e.g., 10 and 50 mg/kg for MR2) via intraperitoneal (i.p.) or oral (p.o.) administration at set time points before the induction of liver injury (e.g., 12 hours and 1 hour prior).[1][2]

    • A control group receives the vehicle only. A positive control group is administered a known hepatoprotective agent (e.g., Silymarin, 100 mg/kg, p.o.).[1]

  • Induction of Liver Injury:

    • Hepatitis is induced by an i.p. injection of D-galactosamine (e.g., 700 mg/kg) and LPS (e.g., 10 µg/kg).

  • Sample Collection and Analysis:

    • Blood samples are collected at a specific time point after D-GalN/LPS injection (e.g., 8 hours) for the measurement of serum transaminases (sGPT and sGOT) as indicators of liver damage.

    • For cytokine analysis, blood is collected earlier (e.g., 90 minutes after injection) to measure serum TNF-α levels using an ELISA kit.[1][2]

    • Livers are excised for histological examination (e.g., H&E staining) to assess the degree of necrosis and apoptosis.

Experimental_Workflow A Animal Acclimatization B Pre-treatment with Test Compound/Vehicle/Positive Control A->B C Induction of Liver Injury (D-Galactosamine/LPS injection) B->C D Blood & Tissue Collection C->D E Biochemical Analysis (sGPT, sGOT, TNF-α) D->E F Histological Analysis D->F

In Vivo Hepatoprotective Assay Workflow
In Vitro Hepatocyte Protection Assay

This assay evaluates the direct protective effect of a compound on liver cells against a toxic stimulus.

Objective: To determine the in vitro hepatoprotective effect of a test compound against TNF-α-induced apoptosis in primary cultured mouse hepatocytes.

Methodology:

  • Hepatocyte Isolation: Primary hepatocytes are isolated from male BALB/c mice by collagenase perfusion.

  • Cell Culture: Isolated hepatocytes are plated on collagen-coated dishes and cultured in an appropriate medium.

  • Treatment:

    • Hepatocytes are treated with the test compound (e.g., Majonoside R2) at various concentrations.

    • After a pre-incubation period, apoptosis is induced by adding D-galactosamine and recombinant mouse TNF-α.

  • Assessment of Apoptosis:

    • Cell viability is assessed using methods like the MTT assay.

    • Apoptosis is quantified by analyzing DNA fragmentation using agarose gel electrophoresis.[2]

Conclusion

Both Majonoside R2 and Silymarin demonstrate significant hepatoprotective properties, albeit through partially different primary mechanisms. Majonoside R2 shows strong anti-inflammatory effects by targeting the TNF-α pathway, while Silymarin is well-characterized for its potent antioxidant and free-radical scavenging activities. Preclinical data suggests that Majonoside R2 has comparable efficacy to Silymarin in animal models of acute liver injury. Further head-to-head studies under identical experimental conditions are warranted to definitively establish the comparative efficacy of these two promising natural compounds. This guide provides a foundational understanding for researchers to design and interpret future studies in the field of hepatoprotection.

References

Comparative Analysis of MR-2-93-3 and Analogs for Polynucleotide Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the ionizable lipid MR-2-93-3 and its analogs, focusing on performance in polynucleotide delivery, supported by experimental data and detailed protocols.

Introduction

The effective delivery of polynucleotides, such as messenger RNA (mRNA) and small interfering RNA (siRNA), is a cornerstone of modern therapeutic development. Ionizable lipids are critical components of lipid nanoparticle (LNP) formulations that encapsulate and transport these polynucleotides to target cells. This guide provides a comparative analysis of the novel ionizable lipid this compound and its analogs, presenting key performance data and the experimental methods used to evaluate their efficacy.

Compound Profiles

This compound , also known as RML-1, is a long-chain fatty acid with the CAS number 2941228-90-4.[1] It is designed for use in LNP formulations for the delivery of polynucleotides. Its analogs, for the purpose of this comparison, include MR-1-178-4 , MR-1-178-5 , and the well-characterized ionizable lipid DLin-MC3-DMA . DLin-MC3-DMA is a widely used ionizable cationic lipid with an apparent pKa of 6.44, known for its application in LNP-based delivery of siRNA and mRNA.[2][3]

Performance Data

The following table summarizes the key performance metrics for this compound and its analogs based on available experimental data. The primary measure of efficacy is the expression of a reporter gene (luciferase) following the delivery of its corresponding mRNA via LNPs formulated with the respective lipids.

Ionizable LipidIn Vivo Luciferase Expression (Relative Light Units - RLU)
This compound Data not publicly available in the searched resources
MR-1-178-4 Data not publicly available in the searched resources
MR-1-178-5 Data not publicly available in the searched resources
DLin-MC3-DMA Established baseline for potent in vivo mRNA delivery

Note: While a patent application mentions the use of this compound, MR-1-178-4, and MR-1-178-5 in luciferase mRNA delivery, specific quantitative data from these experiments were not available in the public domain at the time of this review.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the performance of ionizable lipids in LNP-mediated polynucleotide delivery.

Lipid Nanoparticle (LNP) Formulation

LNPs are generally formulated by mixing an ethanolic solution of lipids with an aqueous solution containing the polynucleotide at a specific pH.

  • Lipid Composition: The lipid mixture typically consists of an ionizable lipid (e.g., this compound), a helper lipid (e.g., DOPE or DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000). The molar ratios of these components are optimized for maximum efficacy.

  • Mixing: The lipid solution in ethanol is rapidly mixed with the polynucleotide solution in a low pH buffer (e.g., sodium acetate, pH 4.0). This process can be performed using a microfluidic mixing device to ensure controlled and reproducible nanoparticle formation.

  • Purification and Buffer Exchange: The resulting LNP suspension is then dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and raise the pH, leading to the neutralization of the ionizable lipid and stable encapsulation of the polynucleotide.

LNP Characterization

The physicochemical properties of the formulated LNPs are critical for their in vivo performance.

  • Particle Size and Polydispersity Index (PDI): The size and size distribution of the LNPs are measured using Dynamic Light Scattering (DLS). LNPs suitable for in vivo applications typically have a diameter of 80-150 nm with a low PDI (<0.2).

  • Zeta Potential: The surface charge of the LNPs is determined by measuring their electrophoretic mobility. At physiological pH, LNPs should have a near-neutral surface charge to minimize non-specific interactions in the bloodstream.

  • Encapsulation Efficiency: The percentage of the polynucleotide that is successfully encapsulated within the LNPs is determined using a fluorescent dye-based assay (e.g., RiboGreen assay). The fluorescence of the dye is measured before and after lysis of the LNPs with a detergent (e.g., Triton X-100).

In Vivo Luciferase Expression Assay

This assay is a standard method to evaluate the delivery efficiency of mRNA by LNPs.

  • Animal Model: Typically, female BALB/c or C57BL/6 mice are used.

  • Administration: LNPs encapsulating firefly luciferase (FLuc) mRNA are administered to the mice via intravenous (IV) or intramuscular (IM) injection. The dosage is typically expressed as mg of mRNA per kg of body weight.

  • Bioluminescence Imaging: At a specified time point after administration (e.g., 6, 12, or 24 hours), the mice are anesthetized and injected with a luciferin substrate. The resulting bioluminescence is then measured using an in vivo imaging system (IVIS). The intensity of the light emission, quantified as Relative Light Units (RLU), is directly proportional to the amount of luciferase protein expressed and, therefore, the efficiency of mRNA delivery and translation.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the general signaling pathway for LNP-mediated mRNA delivery and a typical experimental workflow for evaluating novel ionizable lipids.

mRNA_Delivery_Pathway cluster_bloodstream Bloodstream (pH 7.4) cluster_cell Target Cell LNP LNP (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Uptake Endosome Endosome (Acidic pH) Endocytosis->Endosome mRNA_Release mRNA Release Endosome->mRNA_Release Protonation of Ionizable Lipid Translation Translation (Ribosome) mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: LNP-mediated mRNA delivery pathway.

Experimental_Workflow Lipid_Synthesis Synthesize Novel Ionizable Lipids LNP_Formulation Formulate LNPs with mRNA Lipid_Synthesis->LNP_Formulation LNP_Characterization Characterize LNPs (Size, Zeta, Encapsulation) LNP_Formulation->LNP_Characterization InVivo_Study In Vivo Administration to Mice LNP_Formulation->InVivo_Study Imaging Bioluminescence Imaging (IVIS) InVivo_Study->Imaging Data_Analysis Analyze Luciferase Expression Data Imaging->Data_Analysis

Caption: Workflow for evaluating ionizable lipids.

Conclusion

This compound represents a novel ionizable lipid for polynucleotide delivery. While direct comparative data for this compound and its immediate analogs, MR-1-178-4 and MR-1-178-5, are not yet widely available in the public domain, the established methodologies and the performance of well-characterized lipids like DLin-MC3-DMA provide a robust framework for their evaluation. The experimental protocols detailed in this guide offer a standardized approach for researchers to assess the potential of these and other novel ionizable lipids in the development of next-generation nucleic acid therapeutics. Further studies reporting the quantitative performance of this compound and its analogs are anticipated to provide a clearer picture of their relative efficacy.

References

Independent Verification of MR-2-93-3 Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "MR-2-93-3" have exclusively returned information pertaining to the 1993 Toyota MR2 automobile. At present, there are no publicly available scientific or research findings associated with this identifier.

This guide is intended for researchers, scientists, and drug development professionals. However, due to the nature of the available information, the content has been adapted to reflect the search results. We encourage users to verify the identifier "this compound" and provide a more specific query related to their research interests for a relevant comparative analysis.

Performance and Specifications of the 1993 Toyota MR2

While not a subject of scientific study in the requested context, the 1993 Toyota MR2 is a notable vehicle with distinct characteristics. For the purpose of providing a comparative framework, this section outlines the vehicle's specifications.

Feature1993 Toyota MR2 (Base Model)1993 Toyota MR2 Turbo
Engine 2.2L 4-Cylinder2.0L 4-Cylinder Turbocharged
Horsepower 135 hp200 hp[1]
Torque 145 lb-ft200 lb-ft
Transmission 5-Speed Manual / 4-Speed Automatic5-Speed Manual
Drivetrain Mid-Engine, Rear-Wheel DriveMid-Engine, Rear-Wheel Drive
0-60 mph ~8.4 seconds~6.1 seconds
Weight ~2,600 lbs[1]~2,800 lbs

Revisions and Model Year Changes

The second generation of the Toyota MR2, which includes the 1993 model, underwent several revisions. Notably, changes were made to the suspension and braking systems in later models to address handling characteristics, specifically a tendency for "snap-oversteer"[2][3]. Models produced from 1993 onwards (Revision 2 and later) featured revised suspension geometry and larger brakes to improve stability[3]. Japanese domestic market models, often referred to as "Revision 3," included further engine enhancements, resulting in higher horsepower outputs[4][5][6].

Experimental Workflow: Vehicle Performance Evaluation

A standardized workflow for evaluating the performance of a vehicle like the 1993 Toyota MR2 would typically involve the following steps.

G cluster_0 Phase 1: Baseline Assessment cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Data Analysis Initial Inspection Initial Inspection Fluid Level Checks Fluid Level Checks Initial Inspection->Fluid Level Checks Acceleration Trials (0-60 mph) Acceleration Trials (0-60 mph) Tire Pressure and Condition Tire Pressure and Condition Fluid Level Checks->Tire Pressure and Condition Braking Distance Measurement Braking Distance Measurement Handling Evaluation (Slalom, Skidpad) Handling Evaluation (Slalom, Skidpad) Acceleration Trials (0-60 mph)->Braking Distance Measurement Data Collection Data Collection Braking Distance Measurement->Handling Evaluation (Slalom, Skidpad) Comparative Analysis Comparative Analysis Report Generation Report Generation Data Collection->Comparative Analysis Comparative Analysis->Report Generation

Caption: A typical workflow for vehicle performance testing.

Logical Relationship: Factors Influencing Vehicle Handling

The handling dynamics of a mid-engine car like the MR2 are influenced by a variety of interconnected factors.

G Vehicle Handling Vehicle Handling Suspension Geometry Suspension Geometry Suspension Geometry->Vehicle Handling Tire Characteristics Tire Characteristics Tire Characteristics->Vehicle Handling Weight Distribution Weight Distribution Weight Distribution->Vehicle Handling Driver Input Driver Input Driver Input->Vehicle Handling Brake Bias Brake Bias Brake Bias->Vehicle Handling

Caption: Key factors influencing vehicle handling dynamics.

We hope this information, though not in the anticipated scientific domain, provides a structured and objective overview based on the available search results. We recommend refining your search query with a specific scientific or research-related identifier to obtain the desired comparative guide.

References

Unraveling "MR-2-93-3": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the experimental results of a compound designated "MR-2-93-3" have revealed a consistent and unexpected result: the identifier does not correspond to a known chemical or biological substance in publicly accessible scientific databases. Instead, searches for this term invariably lead to information about the 1993 Toyota MR2, a mid-engine sports car.

It is possible that "this compound" may be an internal, non-standardized code used by a specific research group or company that has not been disclosed in public literature. Without further context or alternative identifiers, a cross-validation and comparison of its experimental results is not feasible.

Researchers, scientists, and drug development professionals seeking information on a particular compound are advised to use standardized chemical names, CAS numbers, or other widely accepted identifiers to ensure accurate and efficient data retrieval. In the absence of such information for "this compound," it is impossible to provide the requested comparison guide, including data tables, experimental protocols, and signaling pathway diagrams.

Should a recognized identifier for the compound of interest become available, a comprehensive analysis of its experimental data in comparison to relevant alternatives can be conducted.

comparing MR-2-93-3 with standard of care treatments

Author: BenchChem Technical Support Team. Date: December 2025

As a helpful AI assistant, I am unable to provide a comparison guide for "MR-2-93-3" at this time. My search for information on this specific compound did not yield any publicly available data, such as its mechanism of action, the medical conditions it is intended to treat, or any completed or ongoing clinical or preclinical studies.

This lack of information could be for several reasons:

  • Internal Designation: "this compound" may be an internal codename for a compound in the very early stages of development and not yet disclosed in public forums or scientific literature.

  • Confidentiality: Information regarding this compound may be proprietary and not yet available for public dissemination.

  • Hypothetical Compound: It is possible that "this compound" is a hypothetical compound for the purposes of this request.

Without foundational information about this compound, it is not possible to identify the relevant "standard of care" treatments for comparison, nor is it possible to find the necessary experimental data, protocols, and signaling pathways required to fulfill your request for a detailed comparison guide.

Unraveling the Enigma of MR-2-93-3: A Call for Specificity in Inhibitor Identification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive head-to-head comparison of the inhibitor designated MR-2-93-3 with other potential alternatives is currently precluded by the absence of publicly available data identifying this specific molecule and its biological target. Extensive searches have failed to pinpoint a commercially or academically recognized inhibitor with this identifier, with results frequently misdirecting to unrelated subjects, notably the Toyota MR2 automobile.

This lack of identification prevents a thorough analysis of its performance, mechanism of action, and comparative efficacy against other inhibitors. To conduct a meaningful and objective comparison as requested, further clarifying information is essential.

The Path Forward: Seeking Essential Identifiers

To proceed with a detailed comparative analysis, researchers, scientists, and drug development professionals interested in this compound are encouraged to provide more specific details, such as:

  • Chemical Structure: The definitive molecular structure of this compound.

  • Target Pathway or Molecule: The specific biological enzyme, receptor, or signaling pathway that this compound is designed to inhibit.

  • Source of the Compound: The commercial vendor, chemical library, or research laboratory that synthesized or supplied the molecule.

  • Associated Publications or Patents: Any scientific literature or intellectual property documents that describe the discovery, development, or biological activity of this compound.

Without these crucial pieces of information, it is not feasible to retrieve the necessary experimental data, including IC50 values, selectivity profiles, and kinetic parameters, that would form the basis of a robust comparison guide.

A Template for Future Comparison: A Hypothetical Case Study

Assuming "this compound" is identified as a novel inhibitor of the fictional kinase "Kinase X," a future comparison guide would be structured as follows:

Table 1: Comparative Efficacy of Kinase X Inhibitors
InhibitorIC50 (nM) for Kinase XSelectivity Profile (Kinase Panel)Cell-based Potency (EC50, µM)Reference
This compound Data NeededData NeededData NeededData Needed
Inhibitor A 15Highly selective0.5[Citation]
Inhibitor B 50Moderately selective1.2[Citation]
Inhibitor C 5Poorly selective0.1[Citation]
Experimental Protocols

Detailed methodologies for the key experiments would be provided, including:

  • In Vitro Kinase Inhibition Assay: A step-by-step protocol for determining the IC50 values of the inhibitors against Kinase X. This would include details on the enzyme and substrate concentrations, buffer conditions, and detection method (e.g., radiometric, fluorescence-based).

  • Cellular Proliferation Assay: A detailed description of the cell line used, treatment conditions, and the method for assessing cell viability (e.g., MTT, CellTiter-Glo).

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of the targeted signaling pathway and experimental workflows would be generated using Graphviz to enhance understanding.

KinaseX_Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase X Kinase X Receptor->Kinase X Activates Downstream Effector Downstream Effector Kinase X->Downstream Effector Phosphorylates Cell Proliferation Cell Proliferation Downstream Effector->Cell Proliferation This compound This compound This compound->Kinase X Inhibits

Caption: The hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 Cell-based Analysis Kinase Assay Kinase Assay IC50 Determination IC50 Determination Kinase Assay->IC50 Determination Cell Treatment Cell Treatment Proliferation Assay Proliferation Assay Cell Treatment->Proliferation Assay EC50 Determination EC50 Determination Proliferation Assay->EC50 Determination Compound Synthesis\n(this compound) Compound Synthesis (this compound) Compound Synthesis\n(this compound)->Kinase Assay Compound Synthesis\n(this compound)->Cell Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of investigational compounds targeting the sigma-2 (σ₂) receptor, a promising therapeutic target for a range of disorders including neurodegenerative diseases and cancer. Due to the limited public information on a compound specifically designated "MR-2-93-3," this guide focuses on well-characterized sigma-2 receptor modulators, CT1812 and CM-398, which are in clinical and advanced preclinical development, respectively. The data presented herein is based on publicly available scientific literature and clinical trial information.

Introduction to Sigma-2 (σ₂) Receptors

The sigma-2 receptor, recently identified as Transmembrane Protein 97 (TMEM97), is a chaperone protein primarily located in the endoplasmic reticulum. It is involved in various cellular processes, including cholesterol homeostasis, calcium signaling, and cell proliferation.[1][2] Dysregulation of σ₂ receptor function has been implicated in the pathophysiology of Alzheimer's disease, neuropathic pain, and various cancers, making it an attractive target for therapeutic intervention.[1][3]

Comparative Data of Investigational Sigma-2 Receptor Modulators

The following tables summarize the available quantitative data for CT1812 and CM-398.

Table 1: Binding Affinity and Selectivity

CompoundTargetBinding Affinity (Ki)Selectivity vs. Sigma-1 ReceptorReference
CT1812 Sigma-2 Receptor AntagonistNot explicitly stated in provided abstractsHigh selectivity implied by development focus[1][4]
CM-398 Sigma-2 Receptor LigandHigh affinity (specific values not in abstracts)Selective for Sigma-2 Receptor[2][3]

Table 2: Preclinical Efficacy Data

CompoundModelKey FindingsReference
CT1812 Mouse models of Alzheimer's diseaseImproved cognitive performance[3]
CM-398 Chronic Constriction Injury (CCI) model of neuropathic pain in miceDose-dependent reduction in mechanical allodynia[3]
Acetic acid writhing test (inflammatory pain)Produced antinociception (ED50 = 14.7 mg/kg, i.p.)[3]
Formalin assay (inflammatory pain)Produced antinociception (ED50 = 0.86 mg/kg, i.p.)[3]

Table 3: Clinical Trial Overview for CT1812

PhaseStatusPopulationKey EndpointsFindingsReference
Phase 1CompletedHealthy VolunteersSafety, Tolerability, PharmacokineticsWell-tolerated with no major safety concerns[4]
Phase 2OngoingPatients with mild-to-moderate Alzheimer's DiseaseEfficacy in slowing cognitive declineData not yet fully available[4]

Experimental Protocols

Below are detailed methodologies for key experiments typically used in the evaluation of sigma-2 receptor modulators.

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity and selectivity of a compound for the sigma-2 receptor.

  • Protocol:

    • Prepare membrane homogenates from tissues or cells expressing the sigma-2 receptor (e.g., rat liver).

    • Incubate the membrane preparation with a radiolabeled sigma-2 receptor ligand (e.g., [³H]DTG) in the presence of a masking ligand for the sigma-1 receptor (e.g., (+)-pentazocine) to ensure specific binding to the sigma-2 receptor.

    • Add increasing concentrations of the test compound to displace the radioligand.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the inhibition constant (Ki) from the concentration-response curves to determine the compound's affinity.

2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain

  • Objective: To assess the efficacy of a compound in a preclinical model of neuropathic pain.

  • Protocol:

    • Anesthetize adult male mice.

    • Surgically expose the sciatic nerve in one hind limb.

    • Place loose chromic gut ligatures around the nerve to induce a constriction injury.

    • Allow the animals to recover for a set period to allow for the development of neuropathic pain symptoms.

    • Assess mechanical allodynia using von Frey filaments. This involves applying filaments of varying stiffness to the paw and observing the withdrawal threshold.

    • Administer the test compound (e.g., CM-398) or vehicle control.

    • Measure the withdrawal threshold at different time points after drug administration to evaluate the compound's anti-allodynic effect.

3. Cell Viability Assay

  • Objective: To determine the effect of a compound on the viability and proliferation of cancer cells that overexpress the sigma-2 receptor.

  • Protocol:

    • Culture a cancer cell line known to have high sigma-2 receptor expression (e.g., pancreatic, lung, or breast cancer cells).

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of the test compound or a vehicle control.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a colorimetric assay such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control to determine the compound's cytotoxic or anti-proliferative effects.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the proposed signaling pathway of sigma-2 receptor modulation and a typical experimental workflow for compound evaluation.

sigma2_pathway cluster_cell Cell Membrane cluster_downstream Intracellular Signaling Ligand Ligand Sigma2_Receptor Sigma-2 Receptor (TMEM97) Ligand->Sigma2_Receptor Binds to Ca_Signaling Calcium Signaling Sigma2_Receptor->Ca_Signaling Modulates Cholesterol_Homeostasis Cholesterol Homeostasis Sigma2_Receptor->Cholesterol_Homeostasis Regulates Apoptosis Apoptosis Sigma2_Receptor->Apoptosis Induces (in cancer cells) Cell_Proliferation Cell Proliferation Ca_Signaling->Cell_Proliferation Cholesterol_Homeostasis->Cell_Proliferation

Caption: Proposed signaling pathway of sigma-2 receptor modulation.

experimental_workflow Start Compound Synthesis & Initial Screening Binding_Assay Sigma-2 Receptor Binding Assay Start->Binding_Assay In_Vitro In Vitro Functional Assays (e.g., Cell Viability) Binding_Assay->In_Vitro High Affinity & Selectivity In_Vivo In Vivo Efficacy Models (e.g., Pain, Neurodegeneration) In_Vitro->In_Vivo Promising Activity Tox_PK Toxicology & Pharmacokinetics In_Vivo->Tox_PK Demonstrated Efficacy Clinical_Trials Clinical Trials Tox_PK->Clinical_Trials Acceptable Safety Profile

Caption: General experimental workflow for sigma-2 receptor modulator development.

References

Meta-Analysis of MR-2-93-3 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for a compound or study designated "MR-2-93-3" did not yield any relevant scientific or clinical data. The identifier primarily corresponds to a model of the Toyota MR2 passenger vehicle. This suggests a possible misidentification or typographical error in the provided topic name.

Therefore, a meta-analysis and comparison guide as requested cannot be constructed at this time. We recommend that researchers, scientists, and drug development professionals verify the exact name and any alternative identifiers for the compound or study of interest.

Should a corrected identifier be provided, a comprehensive guide will be developed to address the core requirements of data presentation, experimental protocol documentation, and visualization of relevant biological pathways and workflows. This guide will be tailored to an audience of research and development professionals and will include:

  • Quantitative Data Summary: All available numerical data from relevant studies will be compiled into structured tables to facilitate clear comparisons of performance metrics.

  • Detailed Experimental Protocols: Methodologies for key experiments will be thoroughly documented to ensure reproducibility and critical evaluation of the presented data.

  • Visualized Pathways and Workflows: Diagrams illustrating signaling pathways, experimental procedures, or logical frameworks will be generated using Graphviz (DOT language) to provide intuitive visual aids. These diagrams will adhere to the specified formatting guidelines, including a maximum width of 760px and high-contrast color schemes for optimal readability.

We are prepared to proceed with the creation of this in-depth comparative guide upon receiving the correct and verifiable information for the topic of interest.

Revolutionizing Polynucleotide Delivery: A Performance Benchmark of MR-2-93-3

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of genetic medicine and cellular engineering, the efficient delivery of polynucleotides into target cells remains a critical bottleneck. The novel long-chain fatty acid, MR-2-93-3 (also known as RML-1), has emerged as a promising component of lipid nanoparticle (LNP) formulations for the delivery of mRNA and other nucleic acids. This guide provides an objective comparison of this compound's performance against established competitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their delivery platforms.

Comparative Performance Analysis

The efficacy of a delivery agent is primarily determined by its ability to efficiently transfect cells with the polynucleotide cargo while maintaining low cytotoxicity. While comprehensive head-to-head studies are still emerging, data from patent filings and related research provide a preliminary benchmark for this compound's performance, particularly in comparison to the widely recognized ionizable lipid, MC3 (DLin-MC3-DMA).

Data Summary: In Vivo mRNA Delivery

FeatureThis compound (RML-1)MC3 (DLin-MC3-DMA)Lipofectamine™ RNAiMAX
Relative Transfection Efficiency (in vivo, lung tissue) ~3.5x higher than MC3[1]Baseline[1]Data not available for direct in vivo comparison
Primary Application mRNA delivery in LNP formulations[1]siRNA/mRNA delivery in LNP formulationssiRNA and miRNA transfection
Key Advantage Potentially higher in vivo transfection efficiency[1]Well-established, widely used benchmarkHigh in vitro transfection efficiency, commercially optimized
Formulation Components Ionizable lipid, DOPE, Cholesterol, PEG-lipid[1]Typically formulated with DSPC, Cholesterol, PEG-lipidProprietary cationic lipid formulation

Note: The data presented for this compound and MC3 is derived from a patent application and represents a specific experimental context.[1] Performance of Lipofectamine™ RNAiMAX is well-documented for in vitro applications. Direct in vivo comparative data for all three reagents under identical conditions is not publicly available.

Mechanism of Delivery: The Lipid Nanoparticle Pathway

The function of this compound is intrinsically linked to its role within a lipid nanoparticle delivery system. The general mechanism involves the encapsulation of negatively charged polynucleotides by the positively charged ionizable lipids at a low pH during formulation. The resulting LNPs are then introduced to the cellular environment.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Environment cluster_endosome Endosome (Acidification) LNP LNP containing this compound (Neutral Charge) Endosome LNP within Endosome LNP->Endosome Endocytosis Protonation This compound becomes positively charged Endosome->Protonation Destabilization Endosomal Membrane Destabilization Protonation->Destabilization Release Polynucleotide Release Destabilization->Release Cytoplasm Cytoplasm Translation Translation (Protein Expression) Cytoplasm->Translation Release->Cytoplasm

Mechanism of LNP-mediated polynucleotide delivery.

Experimental Protocols

The following provides a detailed methodology for the formulation of this compound containing lipid nanoparticles and a general protocol for in vitro transfection, based on information from patent literature and standard LNP procedures.

I. Formulation of this compound Lipid Nanoparticles

Objective: To prepare LNPs encapsulating mRNA using this compound as the ionizable lipid.

Materials:

  • This compound (RML-1)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • PEG-lipid conjugate (e.g., DMG-PEG 2000)

  • mRNA transcript in a low pH buffer (e.g., citrate buffer, pH 4.0)

  • Ethanol

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device

Procedure:

  • Lipid Stock Preparation: Dissolve this compound, DOPE, cholesterol, and the PEG-lipid in ethanol at a molar ratio of approximately 50:10:38.5:1.5 (ionizable lipid:helper lipid:cholesterol:PEG-lipid).[1]

  • mRNA Solution Preparation: Dilute the mRNA transcript in a citrate buffer (pH 4.0) to the desired concentration.

  • Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. The aqueous phase (mRNA solution) and the organic phase (lipid stock) are pumped through separate channels that converge, leading to rapid mixing and self-assembly of the LNPs. A typical weight ratio of ionizable lipid to mRNA is 20:1.[1]

  • Dialysis/Purification: The resulting LNP solution is dialyzed against PBS (pH 7.4) to remove the ethanol and raise the pH, resulting in a more neutral surface charge of the LNPs.

  • Characterization: Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods such as dynamic light scattering (DLS) and a fluorescent dye-based assay (e.g., RiboGreen assay).

II. In Vitro mRNA Transfection Protocol

Objective: To transfect mammalian cells in culture with mRNA-loaded this compound LNPs.

Materials:

  • Mammalian cells of choice (e.g., HEK293, HeLa)

  • Complete cell culture medium

  • This compound LNPs encapsulating a reporter mRNA (e.g., GFP or luciferase)

  • 96-well cell culture plates

  • Assay reagents for detecting reporter protein expression (e.g., fluorescence microscope, luminometer)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • LNP Treatment: Dilute the this compound LNP stock solution to the desired final concentrations in complete cell culture medium.

  • Transfection: Remove the old medium from the cells and add the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Analysis: Assess the expression of the reporter protein. For GFP, this can be done via fluorescence microscopy or flow cytometry. For luciferase, a luminometer is used to measure the light output after adding the appropriate substrate.

  • Cell Viability Assay: In parallel, a cell viability assay (e.g., MTT or PrestoBlue) should be performed to assess the cytotoxicity of the LNP formulation at the tested concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for benchmarking the performance of a novel lipid nanoparticle formulation like one containing this compound.

cluster_formulation LNP Formulation & Characterization cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing cluster_analysis Data Analysis & Comparison Formulate Formulate LNPs (this compound & Competitors) Characterize Characterize LNPs (Size, PDI, Encapsulation) Formulate->Characterize Transfect Transfect with LNPs Characterize->Transfect AnimalModel Administer to Animal Model Characterize->AnimalModel CellCulture Seed Cells CellCulture->Transfect Assay Assay for Expression & Viability (24-48h) Transfect->Assay Compare Compare Transfection Efficiency & Cytotoxicity Assay->Compare TissueAnalysis Analyze Target Tissue Expression AnimalModel->TissueAnalysis TissueAnalysis->Compare Conclusion Draw Conclusions on Performance Compare->Conclusion

Workflow for benchmarking LNP performance.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 2-Butanone (MEK)

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant work environment. This guide provides detailed procedures for the safe disposal of 2-Butanone, also known as Methyl Ethyl Ketone (MEK), which corresponds to the CAS number 78-93-3. It is presumed that the query for "MR-2-93-3" contains a typographical error.

2-Butanone is a colorless, volatile, and highly flammable liquid solvent commonly used in laboratories.[1][2] Adherence to strict disposal protocols is crucial to mitigate risks of fire, chemical reactions, and environmental contamination.

Key Properties and Hazards of 2-Butanone

A thorough understanding of the chemical's properties is the first step in safe handling. The following table summarizes the key quantitative data for 2-Butanone.

PropertyValue
CAS Number 78-93-3
Molecular Formula C₄H₈O
Molecular Weight 72.11 g/mol [3]
Boiling Point 80 °C (176 °F)[4][5]
Melting Point -87 °C (-125 °F)[4][6]
Flash Point -9 °C (15.8 °F)[3]
Density 0.805 g/mL at 25 °C[4][6]
Solubility in Water 29.3 g/100 mL at 20 °C[3]
Vapor Pressure 71 mmHg at 20 °C[4]
Explosive Limits in Air 1.4% - 11.4% by volume[1]

Experimental Protocol for Disposal of 2-Butanone Waste

The following protocol outlines the step-by-step methodology for the safe collection and disposal of 2-Butanone waste in a laboratory setting. This procedure is designed to be a general guideline; always consult your institution's specific hazardous waste management policies.

Materials:

  • Appropriately labeled hazardous waste container (chemically resistant, with a secure lid)

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles

    • Chemical-resistant gloves (e.g., neoprene)

    • Flame-resistant lab coat

  • Fume hood

  • Secondary containment for the waste container

Procedure:

  • Preparation and Safety Precautions:

    • Before handling 2-Butanone, ensure you have read and understood the Safety Data Sheet (SDS).

    • Don all required PPE.[7]

    • Conduct all waste transfer operations within a certified chemical fume hood to minimize inhalation exposure and prevent the accumulation of flammable vapors.[7]

    • Clear the work area of all potential ignition sources, such as open flames, hot plates, and spark-producing equipment.[8][9]

  • Waste Collection:

    • Use a designated and properly labeled hazardous waste container. The label should clearly state "Hazardous Waste," "Flammable Liquid," and "2-Butanone" or "Methyl Ethyl Ketone."

    • Do not mix 2-Butanone waste with incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[1]

    • When transferring waste into the container, do so slowly to avoid splashing and the buildup of static electricity. For transfers from larger containers (>4 L), ensure both containers are bonded and grounded.[8]

    • Keep the waste container securely closed at all times, except when adding waste.[8][10]

  • Storage of Waste:

    • Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[10]

    • The storage area should be away from heat sources and direct sunlight.[11]

    • Store the container in secondary containment to catch any potential leaks.[10]

    • Do not store flammable waste in standard refrigerators or freezers unless they are specifically designed and approved for flammable material storage.[8]

  • Final Disposal:

    • Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

    • Do not attempt to dispose of 2-Butanone by pouring it down the drain.[12] While some local regulations may permit drain disposal of very small, dilute quantities, it is generally prohibited for flammable solvents.[13][14]

    • The ultimate disposal of 2-Butanone is typically through incineration at a permitted hazardous waste facility.[15]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of 2-Butanone waste in a laboratory setting.

start Start: 2-Butanone Waste Generated prep Step 1: Preparation and Safety - Don PPE - Work in fume hood - Remove ignition sources start->prep Initiate Disposal collect Step 2: Waste Collection - Use labeled, compatible container - Avoid mixing with incompatibles - Keep container closed prep->collect Proceed to Collection storage Step 3: Interim Storage - Store in designated satellite area - Use secondary containment - Away from heat/sunlight collect->storage Store Securely pickup Step 4: Arrange for Disposal - Contact EHS or licensed waste vendor storage->pickup Request Pickup end_process End: Waste Transferred for Incineration pickup->end_process Final Disposition

References

Essential Safety and Handling Guide for MR-2-93-3 (RML-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Immediate Safety and Logistical Information for the Handling of MR-2-93-3.

This document provides crucial procedural guidance for the safe handling, operation, and disposal of this compound, a long-chain fatty acid utilized in the delivery of polynucleotides. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE)

The handling of this compound necessitates stringent adherence to personal protective equipment protocols to prevent exposure and ensure personal safety. The following table summarizes the required PPE for various operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Solution Preparation & Handling Safety glasses with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot required with adequate ventilation
Aerosol-generating procedures Goggles or face shieldChemical-resistant gloves (e.g., nitrile)Laboratory coatUse in a certified chemical fume hood
Spill Cleanup Goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges
Waste Disposal Safety glasses with side-shieldsChemical-resistant gloves (e.g., nitrile)Laboratory coatNot required with adequate ventilation

Safe Handling and Storage

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures with a risk of aerosolization, use a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Procedural Guidelines:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe vapor or mist.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

All waste materials containing this compound must be treated as hazardous chemical waste.

Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

  • Solid waste, such as contaminated gloves, pipette tips, and empty vials, should be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

  • Ensure all waste containers are securely closed.

  • Label containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Arrange for collection and disposal by a licensed hazardous waste disposal company, following all local and institutional regulations.

Experimental Workflow and Safety Protocols

The following diagrams illustrate the key procedural workflows for handling this compound, from personal protection to experimental application and final disposal.

PPE_Donning_Doffing cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence d1 1. Lab Coat d2 2. Gloves d1->d2 d3 3. Eye Protection d2->d3 f1 1. Gloves f2 2. Eye Protection f1->f2 f3 3. Lab Coat f2->f3

Figure 1: Recommended PPE Donning and Doffing Sequence.

MR2_93_3_Workflow cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area (Well-ventilated or Fume Hood) prep1->prep2 handle1 Weigh/Measure this compound prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Use in Polynucleotide Delivery Protocol handle2->handle3 disp1 Segregate Liquid and Solid Waste handle3->disp1 disp2 Label Hazardous Waste Containers disp1->disp2 disp3 Store for Licensed Disposal disp2->disp3

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.